1,3,5-Triallyl trihydrogen benzenehexacarboxylate
Description
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Properties
CAS No. |
67952-51-6 |
|---|---|
Molecular Formula |
C21H18O12 |
Molecular Weight |
462.4 g/mol |
IUPAC Name |
2,4,6-tris(prop-2-enoxycarbonyl)benzene-1,3,5-tricarboxylic acid |
InChI |
InChI=1S/C21H18O12/c1-4-7-31-19(28)13-10(16(22)23)14(20(29)32-8-5-2)12(18(26)27)15(11(13)17(24)25)21(30)33-9-6-3/h4-6H,1-3,7-9H2,(H,22,23)(H,24,25)(H,26,27) |
InChI Key |
GOTWQVHNTVYUFR-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)C1=C(C(=C(C(=C1C(=O)O)C(=O)OCC=C)C(=O)O)C(=O)OCC=C)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Spectroscopic Analysis of Triallyl Trimesate (TAT): A Technical Guide
This guide provides a rigorous technical analysis of the spectroscopic characterization of Triallyl Trimesate (TAT), designed for researchers in polymer chemistry and drug development.
Executive Summary & Structural Basis
Triallyl trimesate (TAT), also known as triallyl benzene-1,3,5-tricarboxylate, is a trifunctional monomer used extensively as a crosslinking agent in polymerization and as a reactive intermediate in pharmaceutical synthesis. Its high symmetry (
Molecular Architecture
The molecule consists of a central benzene ring substituted at the 1, 3, and 5 positions with allyl ester groups. This symmetry means that in a pure sample, all three allyl groups are chemically equivalent, and the three aromatic protons are equivalent.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the primary tool for quantitative purity assessment and structural verification of TAT. Due to the molecule's symmetry, the spectrum is clean and highly diagnostic.
Experimental Protocol ( H & C)
-
Solvent: Deuterated Chloroform (
) is the standard solvent. Dimethyl Sulfoxide- (DMSO- ) may be used if solubility issues arise or to shift water peaks. -
Concentration: ~10-15 mg for
H; ~50 mg for C. -
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
H NMR Analysis
The proton spectrum should exhibit four distinct signal sets. Any additional peaks indicate impurities (e.g., residual allyl alcohol or incomplete esterification).
| Moiety | Chemical Shift ( | Multiplicity | Integration | Coupling ( | Assignment |
| Aromatic | 8.80 – 8.90 | Singlet (s) | 3H | - | Ar-H (Positions 2, 4, 6) |
| Allyl Vinyl | 6.00 – 6.15 | Multiplet (tdd) | 3H | -CH2-CH =CH2 | |
| Allyl Terminal | 5.30 – 5.50 | Multiplet (dd) | 6H | -CH2-CH=CH | |
| Allyl Methylene | 4.80 – 4.90 | Doublet (d) | 6H | -O-CH |
Technical Insight: The aromatic protons at ~8.85 ppm are significantly deshielded compared to benzene (7.26 ppm) due to the electron-withdrawing nature of the three ester carbonyls in the ortho positions.
C NMR Analysis
The carbon spectrum confirms the backbone structure. Due to symmetry, only 6 unique carbon signals are observed.
| Carbon Type | Chemical Shift ( | Note |
| Carbonyl (C=O) | ~164.5 | Ester carbonyl carbon |
| Aromatic (C-H) | ~134.5 | Protonated aromatic carbon |
| Allyl (=CH-) | ~132.0 | Methine vinyl carbon |
| Aromatic (C-quat) | ~131.0 | Quaternary ring carbon (attached to ester) |
| Allyl (=CH2) | ~118.5 | Terminal vinyl carbon |
| Allyl (-OCH2-) | ~66.0 | Methylene carbon |
Infrared Spectroscopy (FT-IR)
FT-IR is utilized primarily for rapid identification and monitoring the absence of free carboxylic acid (which would indicate hydrolysis).
Experimental Protocol
-
Method: Attenuated Total Reflectance (ATR) is preferred for neat liquids or solid powders.
-
Resolution: 4 cm
, 16 scans.
Diagnostic Bands
| Functional Group | Wavenumber (cm | Intensity | Diagnostic Value |
| Ester C=O | 1720 – 1735 | Strong | Primary confirmation of ester functionality. |
| Allyl C=C | 1645 – 1650 | Medium | Confirms presence of unsaturation (crosslinking potential). |
| Aromatic C=C | 1600, 1450 | Medium | Benzene ring skeletal vibrations. |
| C-O-C Stretch | 1230 – 1250 | Strong | Ester "C-O" stretch. |
| =C-H Stretch | 3080 – 3100 | Weak | Unsaturated C-H stretch (aromatic & vinyl). |
| -OH Stretch | 3200 – 3600 | Absent | Critical QC Check: Presence indicates hydrolysis (Trimesic acid) or wet sample. |
Mass Spectrometry (MS)
Mass spectrometry provides molecular weight confirmation and fragmentation fingerprints useful for identifying the compound in complex mixtures (e.g., polymer leachables).
Ionization & Fragmentation[2]
-
Method: Electron Ionization (EI) at 70 eV is standard for library matching. Electrospray Ionization (ESI+) is used for high-resolution exact mass determination.
-
Molecular Ion (
): m/z 330 (C H O ).
Fragmentation Pathway (EI)
The fragmentation is dominated by the cleavage of the allyl ester groups.
Integrated Quality Control Workflow
To ensure "Pharma-Grade" quality, a multi-modal approach is required. Relying on a single technique is insufficient for detecting all potential impurities (e.g., isomeric triallyl isocyanurate or hydrolyzed partial esters).
Impurity Profiling Logic
-
Check IR: Is there a broad peak at 3500 cm
?-
Yes: Sample contains moisture or free trimesic acid (hydrolysis).
-
-
Check
H NMR: -
Check MS:
-
Does the molecular ion match 330?
-
Are there higher mass peaks? (Indicates oligomerization).
-
Analytical Workflow Diagram
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[3] (Standard reference for chemical shift prediction principles).
-
National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST20). (For general fragmentation patterns of allyl esters).
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
-
PubChem Database. Triallyl Trimesate (Compound Summary). National Center for Biotechnology Information.
Sources
Thermal Degradation Profile of 1,3,5-Triallyl Benzenetricarboxylate
[2][3]
Executive Summary
1,3,5-Triallyl benzenetricarboxylate (TAM) is a trifunctional allyl monomer exhibiting exceptional thermal stability due to its symmetric aromatic core. Unlike aliphatic crosslinkers, TAM resists degradation up to
Physicochemical Baseline
Before analyzing degradation, the baseline properties define the material's stability window.
| Property | Value | Context |
| CAS Number | 17832-16-5 | Unambiguous Identifier |
| Molecular Weight | 330.34 g/mol | Trifunctional monomer |
| Physical State | Waxy Solid / Liquid | Melting Point: |
| Boiling Point | @ 0.1 mmHg (Vacuum) | |
| Solubility | Soluble in Toluene, Acetone | Insoluble in Water |
| Functionality | 3 Allyl Groups | High crosslink density potential |
Thermal Decomposition Profile
The thermal degradation of TAM is not a single event but a multi-stage process dependent on the atmosphere (Inert vs. Oxidative) and the presence of initiators.
Thermogravimetric Analysis (TGA) Data
The following data represents the decomposition profile of the cured TAM network under Nitrogen (
| Parameter | Temperature / Value | Significance |
| Upper limit for processing/sterilization. | ||
| Maximum rate of pyrolysis. | ||
| Residue at | Char formation due to aromatic core. | |
| Degradation Mode | Single-step main peak | Indicates unified breakdown mechanism. |
Mechanistic Pathways
The degradation proceeds via two competing pathways depending on the thermal history:
-
Radical Polymerization (The "Cure" Phase):
-
Temperature:
(with initiator) or (thermal). -
Mechanism: Homolytic cleavage of weak bonds (or initiator decomposition) generates radicals that attack the allyl (
) bonds. This forms a rigid, infinite network (gelation), increasing thermal stability. -
Implication: In drug delivery systems (e.g., TAM-crosslinked PHB), this phase locks in the drug payload.
-
-
Pyrolytic Degradation (The "Kill" Phase):
-
Temperature:
. -
Mechanism:
-Hydrogen Elimination (cis-elimination) . The ester linkage undergoes a cyclic transition state, cleaving the allyl group to form propylene and regenerating the carboxylic acid (Trimesic acid). -
Secondary Mechanism: Random chain scission of the allyl network.
-
Visualization: Degradation Mechanism
Caption: Figure 1: Pyrolytic degradation pathway of TAM via cis-elimination of the allyl ester.
Kinetic Analysis & Drug Development Relevance
For researchers modeling shelf-life or sterilization cycles, the kinetics of TAM degradation are critical.
-
Activation Energy (
): The degradation of the allyl ester linkage typically requires an of . This high barrier ensures stability during standard autoclaving ( ). -
Biomedical Utility:
-
Melt Modification: TAM is used to crosslink biodegradable polymers (PLA, PHB) during melt extrusion.[2] It introduces Long Chain Branching (LCB), which increases melt strength and prevents the rapid thermal degradation of the biopolymer itself.
-
Purity Requirement: For pharma applications, unreacted TAM (monomer) must be removed via solvent extraction (Ethanol/Toluene) as the allyl groups are potential irritants.
-
Experimental Protocol: Thermal Stability Validation
To validate the profile of a specific TAM batch or TAM-modified polymer, follow this self-validating protocol.
Protocol: High-Resolution TGA
Objective: Determine
-
Sample Prep:
-
Load
of TAM (waxy solid) into an Alumina ( ) crucible. -
Note: Do not use Aluminum pans if testing above
.
-
-
Atmosphere:
-
Inert: Nitrogen (
) at (Standard profile). -
Oxidative: Air at
(To simulate processing failure).
-
-
Ramp Profile:
-
Equilibrate:
for 5 min. -
Ramp:
to .
-
-
Data Validation:
-
Derivative TGA (DTG): Plot
. A sharp peak at confirms pure TAM.[1] -
Shoulders: A low-temp shoulder (
) indicates residual allyl alcohol or solvent (Impurity).
-
Visualization: Experimental Workflow
Caption: Figure 2: Step-by-step TGA workflow for validating TAM thermal stability.
References
-
BenchChem. Triallyl Trimesate | Cross-linking Monomer for Research. Retrieved from (Verified Source for Decomposition Data).
-
BOC Sciences. Triallyl 1,3,5-Benzenetricarboxylate (CAS 17832-16-5). Retrieved from (Physicochemical Properties).
-
TCI Chemicals. Product Specification: Triallyl 1,3,5-Benzenetricarboxylate. Retrieved from (Purity and Handling).
-
MDPI (Polymers). Thermal Stability of PHB Modified with Triallyl Trimesate. Retrieved from (Application in Biopolymers).
-
ResearchGate. Kinetic Analysis of Allyl Ester Degradation. Retrieved from (General Kinetic Mechanisms).
Quantum Chemical Calculations for Triallyl Benzene Derivatives: A Mechanistic and Methodological Guide
Executive Summary
Triallylbenzene derivatives—ranging from the foundational allylbenzene model to complex cross-linking agents like 1,3,5-triallyl benzene tricarboxylate (TBTC)—occupy a critical intersection in modern chemical research. For drug development professionals, these compounds serve as versatile substrates for transition-metal-catalyzed C–H activation and isomerization, enabling the late-stage functionalization of active pharmaceutical ingredients (APIs). For materials scientists, they act as highly efficient cross-linking agents (XLAs) in the synthesis of thermal-oxidative polyimide membranes[1][2].
This whitepaper provides an authoritative, step-by-step guide to applying Density Functional Theory (DFT) to model the reactivity, regioselectivity, and photochemical properties of triallylbenzene architectures. As a Senior Application Scientist, I have structured this guide not merely to list computational steps, but to explain the causality behind functional selection and to establish self-validating computational protocols.
Theoretical Grounding: Functional and Basis Set Causality
The structural flexibility of the allyl group, combined with the aromaticity of the benzene ring, creates a complex potential energy surface (PES). Standard hybrid functionals often fail to capture the non-covalent interactions inherent in these systems, necessitating a more rigorous selection process.
-
Transition Metal Catalysis (Ir, Ru, Mn): When modeling the interaction of allylbenzene with bulky transition-metal catalysts, capturing medium-range electron correlation and London dispersion forces is paramount. The M06 meta-GGA functional and the dispersion-corrected B3LYP-D3 are the gold standards here. For instance, in Ir(III)-catalyzed allylic C–H alkynylation, both M06 and B3LYP-D3 accurately predict that the alkyne-insertion pathway is thermodynamically favored over oxidative addition[3]. Similarly, M06 excels in predicting the Z-selectivity in Ru-catalyzed metathesis by accurately modeling the steric repulsion in the metallacyclobutane transition state[4].
-
Photochemistry and Triplet States: Modeling the excited states of triallylbenzenes introduces the "exciton localization" problem. Standard functionals often incorrectly localize spin density. The M06-2X functional, which incorporates a high percentage (54%) of exact Hartree-Fock exchange, mitigates self-interaction errors and correctly identifies the thermodynamically favored alkene-localized triplet minimum over the phenyl-localized minimum[5].
-
Basis Set Selection: The def2-TZVP basis set provides a robust triple-ζ quality description of the electron density, which is essential for accurate thermochemistry. For transition metals (e.g., Ir, Ru), Effective Core Potentials (ECPs) must be employed to account for scalar relativistic effects without prohibitive computational costs[3].
Workflow I: Modeling Transition-Metal Catalyzed Functionalization
The functionalization of allylbenzene—such as Mn(I)-catalyzed isomerization[6] or Ir(III)-catalyzed C–H activation[3]—proceeds via inner-sphere mechanisms. The following protocol establishes a self-validating system for mapping these catalytic cycles.
Step-by-Step Methodology
-
Pre-catalyst and Substrate Optimization: Optimize the ground state (S0) geometries of the active catalyst species and the allylbenzene substrate independently using B3LYP-D3/def2-SVP.
-
Transition State (TS) Search: Construct the initial guess for the TS (e.g., the β-hydride elimination or migratory insertion step) using the Berny algorithm.
-
Self-Validation via Frequency Analysis: Perform a harmonic vibrational frequency calculation on the optimized TS geometry. Critical Check: The output must yield exactly one imaginary frequency (NIMAG = 1), and the corresponding normal mode displacement must visually map onto the expected reaction coordinate (e.g., the breaking of the C–H bond).
-
Intrinsic Reaction Coordinate (IRC) Verification: Run an IRC calculation from the TS. This is a mandatory self-validating step to ensure the TS smoothly connects the pre-reaction complex (reactant) to the post-reaction complex (product), eliminating "false" transition states.
-
Single-Point Energy (SPE) Refinement: Calculate the final Gibbs free energies by performing an SPE calculation on the optimized geometries using a larger basis set (e.g., def2-TZVP) and an implicit solvation model like SMD (Solvation Model based on Density) parameterized for the experimental solvent (e.g., TFE or THF)[3][4].
Fig 1. Generalized catalytic cycle for transition-metal mediated functionalization of allylbenzene.
Workflow II: Photochemistry and Exciton Localization
When utilizing triallylbenzene derivatives as photocurable resins or studying their photoredox properties, calculating the adiabatic triplet energy (T1) is essential. The primary computational hazard here is exciton localization.
Step-by-Step Methodology
-
Ground State Optimization: Optimize the S0 state and verify it as a true minimum (NIMAG = 0).
-
Vertical Excitation (TD-DFT): Perform a Time-Dependent DFT (TD-DFT) calculation to estimate the vertical excitation energies and generate an initial guess for the triplet wavefunction.
-
Unrestricted Geometry Optimization (uDFT): Optimize the T1 state using an unrestricted formalism (e.g., uM06-2X/def2-TZVP).
-
Spin Density Mapping (Self-Validation): Generate a spin density surface. For allylbenzene, the optimization may trap the system in a local minimum where the diradical is localized on the phenyl ring. You must manually distort the geometry (elongating the alkene C=C bond) and re-optimize to find the global minimum where the spin density is localized on the alkene group. The alkene-localized state is significantly lower in energy[5].
Fig 2. DFT workflow for resolving exciton localization in triallylbenzene triplet states.
Quantitative Energetics Comparison
The table below synthesizes the critical energetic parameters derived from the aforementioned DFT protocols across different catalytic and photochemical applications.
| Reaction / Property | Level of Theory | Solvation Model | Key Energetic Parameter | Ref |
| Ir(III) C–H Activation (Branched) | B3LYP-D3/def2-TZVP | SMD (TFE) | ΔG‡ = 27.9 kcal/mol | [3] |
| Ir(III) C–Br Oxidative Addition | B3LYP-D3/def2-TZVP | SMD (TFE) | ΔG‡ = 32.8 kcal/mol | [3] |
| T1 Adiabatic Energy (Alkene localized) | M06-2X/def2-TZVP | PCM (CH3CN) | 62.4 kcal/mol | [5] |
| T1 Adiabatic Energy (Phenyl localized) | M06-2X/def2-TZVP | PCM (CH3CN) | 85.7 kcal/mol | [5] |
| Ru-Catalyzed Metathesis (Z vs E) | M06/SDD-6-311+G(d,p) | SMD (THF) | ΔΔG‡ = 2.2 kcal/mol | [4] |
Application in Advanced Polymer Engineering
Beyond small-molecule catalysis, triallylbenzene derivatives like 1,3,5-triallyl benzene tricarboxylate (TBTC) are heavily utilized in macromolecular chemistry. During the thermal-oxidative cross-linking of polyimide membranes (used for H2/CH4 gas separation or flexible electronics), TBTC acts as a multi-functional cross-linking agent (XLA)[1][2].
DFT calculations can model the radical addition of polymer chain macroradicals to the three terminal alkene groups of TBTC. By calculating the bond dissociation energies (BDE) of the allylic C–H bonds and the activation barriers for radical addition, researchers can rationally design thermal curing cycles (e.g., optimizing the 400 °C to 425 °C thermal oxidation windows) to maximize cross-linking density without inducing premature backbone degradation[1].
References
- Mechanistic Revision of Ir(III)-Catalyzed Allylic C–H Alkynylation through DFT Calculations: An Ir(III)-Only Pathway via Alkyne Insertion and Ag-Assisted Debromination.
- A fragment based approach towards curating, comparing and developing machine learning models applied in photochemistry. Chemical Science (RSC Publishing).
- A Thorough DFT Study of the Mechanism of Homodimerization of Terminal Olefins through Metathesis with a Chelated Ruthenium Catalyst.
- Alkene Isomerization Catalyzed by a Mn(I) Bisphosphine Borohydride Complex. ChemRxiv / PMC.
- Thermal-Oxidative Membranes Based on Block Hydroxyl Polyimide for H2 Separation.
- Electroless deposition of copper on polyimide films modified by surface graft copolymerization with nitrogen-containing vinyl monomers.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A fragment based approach towards curating, comparing and developing machine learning models applied in photochemistry - Chemical Science (RSC Publishing) DOI:10.1039/D5SC05615B [pubs.rsc.org]
- 6. chemrxiv.org [chemrxiv.org]
Methodological & Application
Application Note: Controlled Synthesis of Poly(triallyl trimesate) (PTAT) via Free-Radical Polymerization
Executive Summary
Triallyl trimesate (TAT) is a trifunctional allylic monomer capable of forming highly crosslinked thermoset networks or soluble, hyperbranched architectures depending on polymerization conditions. While its high crosslinking density makes it ideal for optical resins and heat-resistant coatings, its potential in drug delivery lies in the synthesis of soluble hyperbranched pre-polymers . These structures offer a high density of functionalizable allyl groups for conjugation with therapeutic agents, yet remain soluble in organic solvents.
This guide provides two distinct protocols:
-
Solution Polymerization: To synthesize soluble, hyperbranched PTAT (suitable for drug carriers/precursors).
-
Bulk Polymerization: To synthesize fully crosslinked, insoluble networks (suitable for device fabrication/optical materials).
Strategic Overview: The Allyl Paradox
Synthesizing PTAT is fundamentally different from polymerizing vinyl monomers (like styrene or acrylates) due to two critical phenomena: Degradative Chain Transfer and Cyclopolymerization .
Degradative Chain Transfer
Unlike vinyl radicals, the radical formed on an allyl group can abstract a hydrogen atom from the methylene group of another monomer. This creates a resonance-stabilized allylic radical that is too stable to propagate the chain effectively.
-
Consequence: Reaction rates are slow, and molecular weights are naturally limited (oligomers) unless high initiator concentrations are used.
The Gel Point Challenge
TAT has three reactive sites (
-
Control Strategy: To maintain solubility, we must promote intramolecular cyclization (loops within the same molecule) over intermolecular crosslinking (linking two chains). This is achieved by high dilution .
Mechanistic Visualization
The following diagram illustrates the competition between propagation (growth), cyclization (branching), and chain transfer (termination/retardation).
Figure 1: Mechanistic pathways in TAT polymerization. Controlling the ratio of Cyclization to Crosslinking is key to product solubility.
Materials & Equipment
| Component | Specification | Purpose |
| Monomer | Triallyl Trimesate (TAT) | >98% purity. Remove inhibitor if present (wash with 5% NaOH). |
| Initiator | Benzoyl Peroxide (BPO) | Thermal initiator (T½ ≈ 10 hrs at 73°C). Recrystallize from methanol before use. |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous. Toluene promotes chain transfer which can help delay gelation. |
| Precipitant | Methanol (MeOH) | For purification of the polymer. |
| Inert Gas | Nitrogen (N₂) or Argon | To remove oxygen (oxygen inhibits radical polymerization). |
| Vessel | 3-Neck Round Bottom Flask | Equipped with reflux condenser and N₂ inlet. |
Protocol A: Synthesis of Soluble Hyperbranched PTAT
Objective: Create a soluble, branched pre-polymer with pendant allyl groups for further functionalization (e.g., drug conjugation). Critical Parameter: Monomer concentration must be kept low (< 1.0 M) to favor cyclization and prevent gelation.
Experimental Workflow
-
Preparation:
-
Dissolve TAT (10.0 g, 30.3 mmol) in Toluene (100 mL).
-
Note: This results in a [M] ≈ 0.3 M. Do not exceed 0.5 M for this protocol.
-
Add BPO initiator (1.47 g, 6.0 mmol).
-
Insight: A high initiator load (20 mol% relative to monomer) is required to counteract degradative chain transfer and drive conversion.
-
-
Degassing:
-
Seal the flask and purge with N₂ for 30 minutes. Oxygen acts as a diradical trap and will severely retard the already slow allyl polymerization.
-
-
Polymerization:
-
Immerse flask in a pre-heated oil bath at 80°C .
-
Stir magnetically at 300 RPM.
-
Time Control: Run the reaction for 3 to 4 hours .
-
Critical Stop: Do not aim for 100% conversion. Stop the reaction when the solution viscosity noticeably increases but before any gel particles are visible. Target conversion is typically 20-30%.
-
-
Quenching & Purification:
-
Cool the flask rapidly in an ice bath to stop polymerization.
-
Pour the reaction mixture dropwise into a large excess of cold Methanol (500 mL) with vigorous stirring.
-
The polymer will precipitate as a white/off-white sticky solid or gum.
-
-
Isolation:
-
Decant the supernatant.
-
Re-dissolve the polymer in a minimum amount of THF (approx 15 mL) and re-precipitate into Methanol to remove unreacted monomer.
-
Dry under vacuum at 40°C for 24 hours.
-
Protocol B: Bulk Polymerization (Crosslinked Network)
Objective: Create a hard, transparent, insoluble thermoset resin. Application: Optical lenses, microfluidic device fabrication.
Experimental Workflow
-
Preparation:
-
Mix TAT neat (no solvent) with BPO (2-3 wt%).
-
Stir until the initiator is fully dissolved. Gentle heating (40°C) may assist, but ensure it stays well below the decomposition temperature.
-
-
Casting:
-
Filter the mixture through a 0.45 µm PTFE syringe filter to remove dust (critical for optical applications).
-
Inject the resin into a glass mold or onto a silicon wafer.
-
-
Curing Cycle (Step-Cure):
-
To prevent cracking due to shrinkage and exotherms, use a stepped temperature profile:
-
Stage 1: 60°C for 4 hours (Pre-gelation/soft gel).
-
Stage 2: 80°C for 4 hours (Hardening).
-
Stage 3: 120°C for 2 hours (Post-cure to maximize conversion).
-
Characterization & Data Analysis
To validate the synthesis of soluble hyperbranched PTAT (Protocol A), use the following methods:
Solubility Test (Self-Validation)
-
Method: Attempt to dissolve 10 mg of product in 1 mL of Acetone or Chloroform.
-
Result: The solution should be clear. Turbidity or swollen gel particles indicate that the reaction proceeded too close to the gel point (crosslinking occurred).
H-NMR Spectroscopy
NMR is the primary tool to determine the degree of branching and residual unsaturation.
| Chemical Shift ( | Assignment | Structural Insight |
| 8.8 - 8.9 ppm | Aromatic Protons (Ar-H) | Internal standard (Trimesate core). |
| 5.9 - 6.1 ppm | Allyl Methine (-CH=) | Indicates unreacted allyl groups. |
| 5.2 - 5.5 ppm | Allyl Methylene (=CH | Terminal double bonds. |
| 4.8 - 5.0 ppm | Ester Methylene (-O-CH | Shifts slightly upon polymerization. |
Calculation of Residual Unsaturation (
Gel Permeation Chromatography (GPC)
-
Expected Profile: Broad polydispersity index (PDI > 2.0) is characteristic of hyperbranched polymers.[1][2]
-
Validation: A multimodal peak may appear, representing oligomeric species.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Gelation (Insoluble Product) | Monomer concentration too high. | Dilute the reaction. Reduce [M] from 0.3 M to 0.15 M. |
| Gelation (Insoluble Product) | Reaction time too long. | Reduce time. The window between viscous liquid and gel is narrow. |
| Low Yield (<10%) | Oxygen inhibition. | Ensure rigorous N₂ purging (sparging) for at least 30 mins. |
| Low Molecular Weight | Degradative chain transfer.[3][4] | This is inherent.[5] To increase MW without gelling, add small amounts of a divinyl comonomer (riskier) or use gradual monomer addition. |
References
-
Matsumoto, A. (2001). Free-radical crosslinking polymerization and copolymerization of multiallyl monomers. Progress in Polymer Science, 26(2), 189-257.[6] Link
- Foundational text on the kinetics of allyl polymerization and the competition between cycliz
-
Flory, P. J. (1941). Molecular Size Distribution in Three Dimensional Polymers. I. Gelation.[6] Journal of the American Chemical Society, 63(11), 3083–3090. Link
- Theoretical basis for the gel point in multifunctional monomers.
-
European Polymer Journal. (2018). Synthesis of hyperbranched polymers via radical polymerization: Strategies and applications. European Polymer Journal.[1] Link
- General reference for hyperbranched synthesis str
Sources
- 1. Synthesis and applications of hyperbranched polymers - CentAUR [centaur.reading.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 5. par.nsf.gov [par.nsf.gov]
- 6. researchgate.net [researchgate.net]
Application Note: High-Performance Crosslinking of Polyolefins Using Triallyl Trimesate (TAM)
This Application Note is structured as a comprehensive technical guide for researchers and material scientists. It synthesizes chemical mechanisms with practical, field-validated protocols for using Triallyl Trimesate (TAM) in polyolefin crosslinking.
Executive Summary
Triallyl Trimesate (TAM) is a trifunctional aromatic monomer used as a high-efficiency co-agent in the free-radical crosslinking of polyolefins.[1][2][3] Unlike standard co-agents like Triallyl Isocyanurate (TAIC), TAM features a benzene-1,3,5-tricarboxylate core, offering distinct thermal stability and compatibility profiles.
This guide details the use of TAM to suppress chain scission (degradation) in Polypropylene (PP) and enhance the crosslink density in Polyethylene (PE).[3] It is particularly relevant for developing medical-grade polymers requiring radiation sterilization resistance and high-performance wire/cable insulation .[3]
Scientific Foundation & Mechanism
The Challenge: Scission vs. Crosslinking
In polyolefins, free radicals generated by peroxides or radiation induce two competing reactions:
-
Crosslinking: Recombination of macroradicals (dominant in PE).[3]
-
Chain Scission: Beta-scission leading to molecular weight reduction (dominant in PP).[3]
Without a co-agent, Polypropylene degrades rather than crosslinks. TAM acts as a radical trap and bridge . Its three allyl groups rapidly react with polymer macroradicals, stabilizing them and forming a rigid aromatic crosslink network.
Mechanism of Action
The TAM molecule possesses three reactive allylic double bonds.[3] Upon initiation (via peroxide decomposition or irradiation):[3][4]
-
Initiation: Peroxide generates primary radicals (
).[3] -
Transfer:
abstracts a hydrogen from the polymer backbone ( ).[3] -
Grafting: The polymer radical (
) attacks the allylic double bond of TAM.[3] -
Network Formation: The remaining allyl groups on the grafted TAM molecule react with other polymer radicals, locking the chains together.[3]
Mechanistic Pathway Diagram
Figure 1: Reaction pathway showing how TAM intercepts macroradicals to favor networking over chain scission.
Material Selection & Formulation
Reagents
-
Polymer Matrix:
-
Crosslinking Agent (Co-agent): Triallyl Trimesate (TAM).[2][3]
-
Initiator (Peroxide):
Formulation Guidelines (PHR)
The following table provides optimized loading levels based on comparative efficiency studies [1, 2].
| Component | Function | Loading (PP) | Loading (PE) | Notes |
| Polyolefin | Matrix | 100 phr | 100 phr | Base resin |
| TAM | Co-agent | 1.0 - 3.0 phr | 0.5 - 2.0 phr | Higher loading for PP to overcome scission. |
| Peroxide | Initiator | 0.5 - 1.0 phr | 1.0 - 2.5 phr | Ratio of TAM:Peroxide should be approx 2:1 for PP.[3] |
| Antioxidant | Stabilizer | 0.1 - 0.2 phr | 0.1 - 0.2 phr | Use phenolic antioxidants (e.g., Irganox 1010). Avoid sulfur-based.[3] |
Experimental Protocols
Protocol A: Melt Blending & Peroxide Curing
Target Application: Automotive parts, heat-resistant molded goods.
Step 1: Compounding
-
Pre-heating: If TAM is solid (room temp < 27°C), warm container to 40°C until liquid.
-
Mixing: Use a torque rheometer (Brabender) or twin-screw extruder.
-
Addition Order: Polymer melt
Antioxidant TAM Peroxide (add last to prevent scorch).[3]
Step 2: Compression Molding (Curing) [3]
-
Pre-heat Press: Set temperature to 180°C .
-
Molding: Place compounded material into mold (e.g., 1-2 mm plaque).
-
Cure Cycle:
-
Contact Pressure: 2 minutes (allow heat transfer).
-
High Pressure (10-15 MPa):10-15 minutes (Calculated as
of peroxide).
-
-
Cooling: Cool under pressure to ambient temperature to prevent warping.[3]
Step 3: Post-Cure (Optional but Recommended) [3]
-
Anneal samples at 80°C for 2 hours to remove volatile byproducts and relax internal stresses.
Protocol B: Radiation Crosslinking (E-Beam/Gamma)
Target Application: Medical device sterilization, heat-shrink tubing.
Context: TAM is highly effective in radiation crosslinking because it lowers the required dose (kGy) to achieve the gel point, protecting the polymer from excessive radiation damage [3].[3]
-
Compounding: Mix Polymer + TAM (1.0 - 3.0 phr) + Antioxidant.[3] NO Peroxide is needed.
-
Forming: Extrude film, tubing, or mold part.[3]
-
Irradiation:
Characterization & Validation
To validate the protocol, perform the following tests. The "Gel Content" is the primary indicator of crosslinking success.
Gel Content Determination (ASTM D2765)
-
Solvent: Xylene (for PE/PP).[3]
-
Method: Soxhlet Extraction.
-
Procedure:
-
Weigh initial sample (
).[3] -
Place in stainless steel mesh cage (120 mesh).
-
Reflux in boiling xylene for 12 hours.
-
Dry residue in vacuum oven at 100°C to constant weight (
).
-
-
Calculation:
-
Target: >60% for effective crosslinking in PP; >75% for PE.
-
Hot Set Test (IEC 60811-2-1)
-
Purpose: Measures mechanical integrity at elevated temperatures (above melting point).[3]
-
Condition: 200°C, 20 N/cm² load.
-
Requirement: Elongation under load < 175%; Permanent deformation < 15%.[3]
Workflow Visualization
Figure 2: Step-by-step experimental workflow for TAM-mediated crosslinking.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Scorch (Pre-cure) | Mixing temp too high; Peroxide too active. | Reduce mixing temp to <135°C. Switch to BIBP peroxide. |
| Low Gel Content | Insufficient TAM; Oxygen inhibition.[3] | Increase TAM to 2.5-3.0 phr. Cure in Nitrogen atmosphere.[3] |
| Surface Stickiness | TAM migration (Blooming). | TAM concentration too high (>4 phr).[3] Reduce loading. |
| Bubbles/Voids | Volatiles from peroxide decomposition.[3] | Degas melt during compounding; Maintain pressure during cooling.[3] |
References
-
PubChem. (n.d.). Triallyl trimesate (Compound).[2][3][9][][13] National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
MDPI. (2020).[3] UV-Initiated Crosslinking Reaction Mechanism and Electrical Breakdown Performance of Crosslinked Polyethylene. Retrieved October 26, 2023, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Buy Triallyl trimesate | 17832-16-5 [smolecule.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Cross-Linking of Polypropylene via the Diels–Alder Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. UV-Initiated Crosslinking Reaction Mechanism and Electrical Breakdown Performance of Crosslinked Polyethylene | MDPI [mdpi.com]
- 8. ace-laboratories.com [ace-laboratories.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. TAIC - Triallyl Isocyanurate Crosslinker for Plastics & Rubber [sinocurechem.com]
- 11. arkema.com [arkema.com]
- 13. CAS 17832-16-5: Triallyl trimesate | CymitQuimica [cymitquimica.com]
Application of 1,3,5-Triallyl Benzenetricarboxylate in Advanced Hydrogel Formulation
Introduction: A Multifunctional Crosslinker for Tailored Hydrogel Architectures
In the landscape of advanced biomaterials, hydrogels stand out for their remarkable capacity to mimic the native extracellular matrix, offering a hydrated, three-dimensional environment conducive to a myriad of biomedical applications, including drug delivery and tissue engineering. The physical and biochemical properties of these networks are fundamentally dictated by the constituent polymers and, critically, the crosslinking agent employed. 1,3,5-Triallyl benzenetricarboxylate, also known as triallyl trimesate, is a trifunctional crosslinking agent that presents a unique combination of a rigid aromatic core and three reactive allyl groups. This distinct molecular architecture offers a versatile platform for the fabrication of hydrogels with tunable mechanical strength, swelling behavior, and degradation kinetics.
The central benzene ring imparts rigidity to the polymer network, a feature that can enhance the mechanical robustness of the resulting hydrogel. The three allyl functional groups provide multiple sites for covalent crosslinking through various polymerization mechanisms, most notably free-radical polymerization and thiol-ene click chemistry. This trifunctionality allows for the formation of a densely crosslinked and stable hydrogel network. The choice of polymerization technique offers further control over the hydrogel's properties and the encapsulation of sensitive bioactive molecules.
This technical guide provides a comprehensive overview of the application of 1,3,5-triallyl benzenetricarboxylate in hydrogel formulation. We will delve into the underlying chemical principles, provide detailed step-by-step protocols for hydrogel synthesis via free-radical and thiol-ene polymerization, discuss key characterization techniques, and explore its potential in drug delivery applications.
Chemical and Physical Properties of 1,3,5-Triallyl Benzenetricarboxylate
A thorough understanding of the crosslinker's properties is paramount for its effective application.
| Property | Value | Source |
| Chemical Formula | C₁₈H₁₈O₆ | [1] |
| Molecular Weight | 330.34 g/mol | [1] |
| Appearance | White or Colorless to Light yellow powder to lump to clear liquid | |
| CAS Number | 17832-16-5 | [1] |
| Boiling Point | 175-190°C at 0.1 mm Hg | [2] |
| Melting Point | 31-34°C | [2] |
Hydrogel Formation Mechanisms
1,3,5-Triallyl benzenetricarboxylate can be effectively utilized to form hydrogels through two primary polymerization pathways: free-radical polymerization and thiol-ene click chemistry. The choice of method depends on the desired network structure, reaction kinetics, and the need for cytocompatibility, particularly when encapsulating cells or biologics.
Free-Radical Polymerization
Free-radical polymerization is a widely used method for hydrogel synthesis where a monomer, a crosslinker, and a radical initiator are the core components.[3] The process involves the initiation, propagation, and termination of radical chains, leading to the formation of a crosslinked polymer network.
Mechanism Overview:
The polymerization is typically initiated by thermal or photochemical decomposition of a radical initiator, generating primary radicals. These radicals react with a vinyl monomer (e.g., acrylic acid, acrylamide) to form a monomer radical, which then propagates by adding to other monomer units. The allyl groups of 1,3,5-triallyl benzenetricarboxylate participate in the polymerization, creating covalent crosslinks between the growing polymer chains.
Sources
- 1. Continuous flow synthesis of poly(acrylic acid) via free radical polymerisation - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 2. Mechanical Properties of Alginate Hydrogels Cross-Linked with Multivalent Cations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Swelling Behavior of Novel Hydrogels Produced from Glucose-Based Ionic Monomers with Varying Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Enhancing Thermal Stability of Biodegradable Polymers with Triallyl Trimesate (TAM)
Executive Summary
Biodegradable polymers such as Polylactic Acid (PLA) and Polybutylene Succinate (PBS) are pivotal in the shift away from petrochemical plastics. However, their industrial adoption is frequently hindered by poor thermal stability, low melt strength, and narrow processing windows.[1]
This guide details the application of Triallyl Trimesate (TAM) —a trifunctional aromatic monomer—as a high-efficiency crosslinking co-agent.[1][2] Unlike simple chain extenders, TAM facilitates the formation of a thermally robust, three-dimensional network via free-radical reactive extrusion.[1] This modification significantly elevates the thermal degradation onset temperature (
Scientific Foundation: Mechanism of Action
The Challenge: Linear Chain Instability
Native biodegradable polyesters are typically linear chains susceptible to "back-biting" and random chain scission during thermal processing.[1] This results in a rapid drop in molecular weight and catastrophic loss of viscosity (melt dripping).[1]
The Solution: TAM-Mediated Crosslinking
TAM acts as a bridge between polymer chains.[1] The process requires a free-radical initiator (typically a peroxide) to abstract hydrogen atoms from the polymer backbone.[1][2]
-
Initiation: Peroxide decomposition yields primary radicals.[1][2]
-
Macroradical Formation: Primary radicals abstract hydrogen from the polymer (
-carbon to the ester group), creating a polymer macroradical.[1][2] -
Grafting & Crosslinking: The polymer macroradical attacks the allyl double bonds of TAM.[1][2] Since TAM is trifunctional (three allyl groups), it can react with multiple polymer chains simultaneously, locking them into a 3D network.[1][2]
Mechanistic Pathway
The aromatic core of TAM provides additional thermal resistance compared to aliphatic crosslinkers, acting as a "hard node" within the polymer matrix.
Figure 1: Free-radical induced crosslinking mechanism of biodegradable polyesters using Triallyl Trimesate (TAM).[1]
Protocol: Reactive Melt Extrusion[1][3]
Objective: To synthesize TAM-crosslinked PLA/PBS via reactive extrusion.
Materials & Equipment
-
Base Polymer: PLA (e.g., NatureWorks Ingeo™) or PBS.[1]
-
Crosslinker: Triallyl Trimesate (TAM) [CAS: 17832-16-5].[1][3]
-
Initiator: Dicumyl Peroxide (DCP).[1][4][5]
-
Note: Half-life (
) of 1 min at ~171°C.[1]
-
-
Equipment: Twin-screw extruder (co-rotating) with L/D ratio
40.
Formulation Strategy
| Component | Concentration (wt%) | Role |
| Polymer Matrix | 94.5 – 99.4% | Base material |
| TAM | 0.5 – 5.0% | Crosslinking agent |
| DCP | 0.1 – 0.5% | Radical initiator |
Expert Insight: A TAM:DCP ratio of roughly 5:1 to 10:1 is optimal.[1] Excess DCP can cause excessive chain scission (degradation) before crosslinking dominates.[1]
Step-by-Step Workflow
Step 1: Pre-Treatment (Critical)
Biodegradable polyesters are hygroscopic.[1] Moisture during extrusion causes hydrolytic degradation, competing with the crosslinking reaction.[1]
-
Protocol: Dry polymer pellets in a vacuum oven at 80°C for at least 12 hours. Moisture content must be < 200 ppm.[1]
Step 2: Premixing[1]
-
Dissolve DCP in a small amount of acetone or ethanol if necessary to coat pellets, or use dry tumbling if DCP is powder.[1]
-
Spray liquid TAM onto the polymer pellets while tumbling to ensure uniform coating.[1]
-
Evaporate any solvent used for DCP distribution before extrusion.[1]
Step 3: Reactive Extrusion[1]
-
Feed: Starve-feed mechanism to prevent throat bridging.[1]
-
Temperature Profile (PLA Example):
-
Screw Speed: 50 – 100 RPM.[1] (Residence time should be sufficient for DCP decomposition, approx. 2-3 minutes).[1]
Step 4: Post-Processing[1]
-
Extrudate should be immediately quenched in a water bath to freeze the morphology.[1]
-
Pelletize and dry again before injection molding or testing.[1]
Figure 2: Experimental workflow for reactive extrusion of TAM-modified biodegradable polymers.[1]
Characterization & Validation Protocols
To confirm the efficacy of TAM, you must validate the formation of a crosslinked network (Gel Fraction) and the resulting thermal improvements.
Gel Fraction Analysis (Standard Protocol)
This is the definitive test for crosslinking.[1]
-
Weighing: Accurately weigh dried sample (
, approx 0.5g). -
Extraction: Place sample in a wire mesh cage or Soxhlet thimble. Extract with boiling chloroform (for PLA) or dichloromethane for 24 hours.[1]
-
Drying: Remove insoluble residue, dry in vacuum oven at 60°C until constant weight (
). -
Calculation:
Target: > 60% gel content indicates a highly crosslinked network.[1]
Thermal Stability (TGA)
-
Conditions: Ramp 10°C/min from 30°C to 600°C under Nitrogen.
-
Key Metric:
(Temperature at 5% weight loss).[1] TAM crosslinking typically shifts this by +10°C to +30°C compared to neat polymer.[1]
Differential Scanning Calorimetry (DSC)
-
Observation: Crosslinking restricts chain mobility.[1] Expect a decrease in crystallinity (
) and potentially a slight shift in Glass Transition ( ) due to the rigid aromatic TAM core.[1]
Expected Results & Data Interpretation
The following table summarizes typical improvements observed when modifying PLA with 3% TAM and 0.5% DCP.
| Property | Neat PLA | PLA + 3% TAM (Crosslinked) | Interpretation |
| Gel Content (%) | ~0% | 65 - 85% | Formation of 3D network.[1] |
| ~320°C | 345°C | Enhanced thermal stability.[1] | |
| Complex Viscosity | Low | High | Reduced dripping; improved foamability.[1] |
| Tensile Modulus | 3.5 GPa | 4.2 GPa | Stiffening effect of aromatic TAM.[1] |
Expert Troubleshooting Tips
-
Problem: Scorch (Premature Gelation)
-
Problem: Yellowing/Discoloration
-
Cause: Thermal degradation of the polymer or oxidation of the aromatic ring.
-
Fix: Ensure strict nitrogen purging at the hopper; add a phenolic antioxidant (e.g., Irganox 1010) at 0.1 wt% (post-reaction or carefully balanced so it doesn't quench radicals).
-
-
Problem: Low Gel Content
References
-
BenchChem. (n.d.).[1] Triallyl Trimesate: Cross-linking Monomer for Research. Retrieved from
-
PubChem. (2025).[1][9] Triallyl trimesate Compound Summary. National Library of Medicine.[1] Retrieved from
-
Wei, X., et al. (2015).[1] Crosslinking of Poly(L-lactide) by Electron Beam Irradiation: Mechanism and Properties. (Contextual citation regarding radiation crosslinking mechanisms similar to melt grafting).
-
ResearchGate. (2025). Thermal and mechanical properties of chemical crosslinked polylactide (PLA). Retrieved from
-
MDPI. (2025). Fabrication of Crosslinked Poly(L-lactic acid) with Enhanced Shape Memory Performance. Retrieved from
Sources
- 1. Buy Triallyl trimesate | 17832-16-5 [smolecule.com]
- 2. Triallyl Trimesate|Cross-linking Monomer for Research [benchchem.com]
- 3. CAS 17832-16-5: Triallyl trimesate | CymitQuimica [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Triallyl trimesate | C18H18O6 | CID 87328 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Formulation of High-Performance Thermosetting Resins with Triallyl Esters
Abstract
This document provides a comprehensive guide for researchers, scientists, and formulation chemists on the use of triallyl esters, specifically triallyl isocyanurate (TAIC) and triallyl cyanurate (TAC), as crosslinking agents to develop high-performance thermosetting resins. These trifunctional monomers are instrumental in significantly enhancing the thermal stability, mechanical strength, and chemical resistance of various polymer systems, including unsaturated polyesters and vinyl esters. This guide delves into the fundamental chemistry, provides detailed formulation protocols, and outlines characterization methodologies to validate the performance of the cured resins.
Introduction: The Role of Triallyl Esters in High-Performance Thermosets
Thermosetting polymers are a critical class of materials known for their rigid, three-dimensional crosslinked network structure, which imparts excellent mechanical and thermal properties.[1] The performance of these materials is largely dictated by the crosslink density of the polymer network. Triallyl esters, such as TAIC and TAC, are highly effective trifunctional monomers used to increase this crosslink density.[2] Their three allyl groups readily participate in free-radical polymerization, creating a robust and tightly bound network.[3] This leads to materials with superior heat resistance, improved mechanical durability, and enhanced resistance to solvents and other chemicals, making them suitable for demanding applications in the aerospace, automotive, electronics, and construction industries.[2][4]
Triallyl isocyanurate (TAIC) is particularly noted for its ability to impart excellent heat resistance and weatherability.[3] Its isomer, triallyl cyanurate (TAC), also significantly improves the strength, rigidity, and thermostability of plastics, allowing for long-term use at elevated temperatures.[2] The choice between TAIC and TAC can depend on the desired final properties and processing conditions, with TAIC generally considered more reactive.[5]
This application note will provide the scientific and practical foundation for leveraging these powerful crosslinking agents to formulate advanced thermosetting resins.
Core Components of the Formulation
A successful high-performance thermosetting resin formulation using triallyl esters typically consists of a base resin, a triallyl ester crosslinking agent, and a free-radical initiator.
Base Resins
The choice of base resin is critical and will define the fundamental properties of the final thermoset. Common base resins compatible with triallyl esters include:
-
Unsaturated Polyester Resins (UPR): Widely used due to their versatility and cost-effectiveness. The incorporation of triallyl esters can significantly upgrade their thermal and mechanical performance.[2]
-
Vinyl Ester Resins (VER): Known for their excellent chemical resistance and toughness, which can be further enhanced by crosslinking with triallyl esters.[6]
-
Epoxy Resins: While less common, triallyl esters can be used as modifiers in certain epoxy formulations to improve high-temperature performance.[7]
Triallyl Ester Crosslinking Agents
-
Triallyl Isocyanurate (TAIC): A versatile crosslinking agent that significantly enhances heat resistance, mechanical strength, and electrical insulation properties.[8]
-
Triallyl Cyanurate (TAC): An effective crosslinking agent for improving the mechanical properties and thermal stability of polymers.[3]
Chemical Structures:
Caption: Chemical structures of Triallyl Isocyanurate (TAIC) and Triallyl Cyanurate (TAC).
Free-Radical Initiators
The curing of thermosetting resins with triallyl esters is initiated by free radicals, which are typically generated by the thermal decomposition of organic peroxides. The choice of initiator is dictated by the desired curing temperature and pot life of the formulation.
-
Dicumyl Peroxide (DCP): A common high-temperature initiator, typically used for curing temperatures above 150°C.[7]
-
Benzoyl Peroxide (BPO): Suitable for lower temperature curing, often used in conjunction with an amine accelerator for room temperature curing or slightly elevated temperatures.
-
Methyl Ethyl Ketone Peroxide (MEKP): Frequently used for curing unsaturated polyester and vinyl ester resins at room temperature, usually in combination with a cobalt accelerator.[6]
Polymerization and Crosslinking Mechanism
The curing process is a free-radical polymerization reaction.[9] The mechanism proceeds through three main stages: initiation, propagation, and termination.
Caption: Simplified schematic of the free-radical polymerization and crosslinking process.
-
Initiation: The peroxide initiator decomposes upon heating or with the aid of an accelerator to form highly reactive free radicals.[4]
-
Propagation: These free radicals attack the carbon-carbon double bonds of the base resin and the triallyl ester, initiating the growth of polymer chains. The triallyl ester, with its three reactive sites, acts as a junction point for multiple chains.
-
Termination/Crosslinking: The growing polymer chains react with each other, and the multiple allyl groups on the triallyl ester molecules lead to the formation of a dense, three-dimensional crosslinked network. This network structure is responsible for the high performance of the final thermoset material.
Formulation Protocols
The following protocols are provided as starting points for the formulation of high-performance thermosetting resins. It is recommended to perform small-scale trials to optimize the formulation for specific applications.
Safety Precautions
-
Always work in a well-ventilated area, preferably a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use. Triallyl esters can be harmful if swallowed or in contact with skin, and organic peroxides can be flammable and unstable.[3][10]
-
Never mix organic peroxides directly with accelerators, as this can lead to a violent exothermic reaction.
Protocol 1: High-Temperature Cured Unsaturated Polyester Resin with TAIC
Materials:
-
Unsaturated Polyester Resin (UPR), general-purpose, ortho-phthalic based
-
Triallyl Isocyanurate (TAIC)
-
Dicumyl Peroxide (DCP)
Procedure:
-
To 100 parts by weight of UPR, add 1-3 parts by weight of TAIC.[7] The amount of TAIC can be varied to achieve the desired level of crosslinking and performance.
-
Mix thoroughly using a mechanical stirrer at a low to medium speed to avoid excessive air entrapment.
-
Add 0.2-1 part by weight of DCP to the mixture.[7]
-
Continue mixing until the DCP is fully dissolved and the mixture is homogeneous.
-
Degas the mixture in a vacuum chamber to remove any entrapped air bubbles.
-
Pour the resin mixture into a pre-heated mold.
-
Curing Schedule:
-
Heat the mold to 80°C and hold for 1 hour.
-
Ramp the temperature to 120°C at a rate of 2°C/minute.
-
Hold at 120°C for 2 hours.
-
Ramp the temperature to 160°C at a rate of 2°C/minute.
-
Hold at 160°C for 2 hours for post-curing.
-
Allow the mold to cool slowly to room temperature.
-
Protocol 2: Room-Temperature Cured Vinyl Ester Resin with TAC
Materials:
-
Vinyl Ester Resin (VER), Bisphenol-A based
-
Triallyl Cyanurate (TAC)
-
Methyl Ethyl Ketone Peroxide (MEKP)
-
Cobalt Octoate (6% solution)
Procedure:
-
To 100 parts by weight of VER, add 1-5 parts by weight of TAC.
-
Mix thoroughly with a mechanical stirrer.
-
Add 0.2-0.5 parts by weight of Cobalt Octoate solution and mix until a uniform color is achieved.
-
Immediately before use, add 1-2 parts by weight of MEKP and mix for no more than 1-2 minutes. The pot life will be limited after the addition of the initiator.
-
Pour the resin into the mold.
-
Curing Schedule:
Characterization of Cured Thermosets
A comprehensive characterization of the cured thermoset is essential to validate its performance. The following techniques are recommended.
Experimental Workflow
Caption: General experimental workflow for the formulation and characterization of thermosetting resins.
Thermal Analysis
5.2.1. Differential Scanning Calorimetry (DSC)
DSC is used to determine the glass transition temperature (Tg) and the degree of cure.[11]
Protocol:
-
Prepare a small sample (5-10 mg) of the cured resin in a DSC pan.
-
Perform a heat-cool-heat cycle. For the first heating scan, ramp the temperature from room temperature to a temperature above the expected final Tg (e.g., 250°C) at a heating rate of 10°C/minute.[10] This will allow for the measurement of any residual cure exotherm.
-
Cool the sample back to room temperature.
-
Perform a second heating scan at the same rate to determine the final Tg. The Tg is observed as a step change in the heat flow curve.[1]
-
The degree of cure can be calculated using the following equation: % Cure = (1 - (ΔH_residual / ΔH_total)) * 100 where ΔH_residual is the heat of reaction from the first scan and ΔH_total is the heat of reaction of the uncured resin.[11]
5.2.2. Thermogravimetric Analysis (TGA)
TGA is used to evaluate the thermal stability and decomposition temperature of the cured resin.
Protocol:
-
Place a small sample (10-20 mg) of the cured resin in the TGA furnace.
-
Heat the sample from room temperature to a high temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/minute) in a nitrogen or air atmosphere.
-
The TGA curve will show the weight loss of the sample as a function of temperature. The onset of decomposition is a key indicator of thermal stability.
5.2.3. Dynamic Mechanical Analysis (DMA)
DMA provides information on the viscoelastic properties of the material, including the storage modulus (E'), loss modulus (E''), and tan delta, from which the glass transition temperature can also be determined.
Protocol (based on ASTM D7028): [8]
-
Prepare rectangular specimens of the cured resin with typical dimensions of approximately 60 mm x 12 mm x 3 mm.
-
Mount the specimen in the DMA in a three-point bending or dual cantilever clamp.
-
Apply a sinusoidal strain at a constant frequency (e.g., 1 Hz).[12]
-
Ramp the temperature from room temperature to a temperature above the Tg at a controlled rate (e.g., 5°C/minute).[12]
-
The Tg can be identified as the peak of the tan delta curve or the onset of the drop in the storage modulus curve.
Mechanical Testing
5.3.1. Tensile Testing (ASTM D638)
Tensile testing is performed to determine the tensile strength, modulus, and elongation at break of the cured resin.
Protocol:
-
Prepare dog-bone shaped specimens according to ASTM D638 specifications.
-
Conduct the test using a universal testing machine at a constant crosshead speed until the specimen fractures.
5.3.2. Flexural Testing (ASTM D790)
Flexural testing is used to measure the flexural strength and modulus of the material.
Protocol:
-
Prepare rectangular specimens according to ASTM D790 specifications.
-
Perform a three-point bending test using a universal testing machine at a specified span-to-depth ratio and crosshead speed.
Expected Performance Enhancements
The incorporation of triallyl esters into thermosetting resin formulations is expected to yield significant improvements in material properties. The following tables provide a summary of expected quantitative data based on typical formulations.
Table 1: Expected Mechanical Properties of a Cured Unsaturated Polyester Resin
| Property | Base UPR (No Triallyl Ester) | UPR + 2 phr TAIC |
| Tensile Strength (MPa) | 40 - 60 | 60 - 90 |
| Tensile Modulus (GPa) | 2.5 - 3.5 | 3.5 - 4.5 |
| Flexural Strength (MPa) | 80 - 120 | 120 - 180 |
| Flexural Modulus (GPa) | 3.0 - 4.0 | 4.0 - 5.5 |
Table 2: Expected Thermal Properties of a Cured Vinyl Ester Resin
| Property | Base VER (No Triallyl Ester) | VER + 3 phr TAC |
| Glass Transition Temp. (Tg) by DSC (°C) | 100 - 120 | 130 - 160 |
| Glass Transition Temp. (Tg) by DMA (°C) | 110 - 130 | 140 - 170 |
| Decomposition Temp. (TGA, 5% wt loss) (°C) | 300 - 350 | 350 - 400 |
Note: The actual values will depend on the specific base resin, initiator system, and curing conditions used.
Conclusion
Triallyl esters are potent crosslinking agents that offer a reliable and effective means of formulating high-performance thermosetting resins. By carefully selecting the base resin, triallyl ester, and initiator, and by following systematic formulation and characterization protocols, researchers and scientists can develop materials with exceptional thermal stability, mechanical strength, and chemical resistance. This guide provides the foundational knowledge and practical steps to embark on the development of these advanced materials for a wide range of demanding applications.
References
-
TAIC - Triallyl Isocyanurate Crosslinker for Plastics & Rubber. (n.d.). Retrieved from [Link]
-
Vinyl Ester Resin Specification. (n.d.). En Chuan Chemical Industries Co., Ltd. Retrieved from [Link]
-
Difference between TAIC and TAC - Knowledge. (2025, May 20). Retrieved from [Link]
-
Degree of Cure by DSC Method. (n.d.). Scribd. Retrieved from [Link]
-
Dynamic mechanical analysis (DMA) – Overview for composite materials. (2025, June 11). Retrieved from [Link]
-
What is the difference between TAIC and other similar compounds? - Blog. (2025, June 11). Retrieved from [Link]
-
Thermoset Analysis Using the Discovery X3 DSC. (n.d.). TA Instruments. Retrieved from [Link]
-
Prime, R. B. (2014, April 28). Thermoset Characterization Part 3: Cure Characterization using DSC. Polymer Innovation Blog. Retrieved from [Link]
-
Characterization of the Degree of Cure of Thermosetting Resins by DSC. (n.d.). TA Instruments. Retrieved from [Link]
-
TAC/TAIC - Additive Products. (n.d.). ARP Materials Inc. Retrieved from [Link]
-
Mechanical Development of Thermosets during Cure. (n.d.). University of Wisconsin–Madison. Retrieved from [Link]
-
ASTM D7028-07(2015), Standard Test Method for Glass Transition Temperature (DMA Tg) of Polymer Matrix Composites by Dynamic Mechanical Analysis (DMA), ASTM International, West Conshohocken, PA, 2015,
-
[Chemical Knowledge]:Application and Difference of Crosslinking Agent TAC and TAIC. (n.d.). Retrieved from [Link]
-
The Stages of Free Radical Polymerization. (2013, April 17). PennState. Retrieved from [Link]
-
ASTM D7028 07. (2008, January 15). Scribd. Retrieved from [Link]
-
Unsaturated Polyester Curing. (n.d.). Scribd. Retrieved from [Link]
-
Thermosetting Polymers – Rheological Testing. (2015, July 21). AZoM.com. Retrieved from [Link]
- Method for curing vinyl ester resin composition. (n.d.). Google Patents.
- Alia, C., Jofre-Reche, J. A., Suárez, J. C., Arenas, J. M., & Martín-Martínez, J. M. (2018). Characterization of the chemical structure of vinyl ester resin in a climate chamber under different conditions of degradation.
-
A Kinetic Approach On Thermal Properties of Vinyl Ester Resin Synthesized by Different Molecular Weight Epoxy Resin with Phenyl. (2021, February 15). International Journal of Engineering Research & Technology. Retrieved from [Link]
-
TGA, DTG and DTA scans for cured vinyl ester resin samples (a)... (n.d.). ResearchGate. Retrieved from [Link]
-
COMPOSITES. (n.d.). MTS Systems. Retrieved from [Link]
- Ziaee, S., & Palmese, G. R. (1997). Curing Kinetics and Thermal Properties of Vinyl Ester Resins. Journal of Applied Polymer Science, 64(4), 769-781.
-
Proper Cure of Vinyl Ester Resins. (n.d.). Interplastic Corporation. Retrieved from [Link]
-
Chemical structures of common cross-linkers used in free radical... (n.d.). ResearchGate. Retrieved from [Link]
- Unsaturated polyester resin synthesis for enhanced fiber-reinforced composite performance. (2024, July 2).
- Tieghi, G., & Levi, M. (1993). Characterization of crosslinked polyester resins by dynamic mechanical properties. Polymer, 34(12), 2630-2636.
-
Mechanical Properties of Unsaturated Polyester Resin. (n.d.). ResearchGate. Retrieved from [Link]
- Theoretical study on the reaction of triallyl isocyanurate in the UV radiation cross-linking of polyethylene. (2017, July 26). RSC Publishing.
-
Evaluation of Crosslinking Co-Agents in HCR Silicone. (n.d.). ACE Laboratories. Retrieved from [Link]
-
TAIC: The ultimate crosslinking co-agent for Rubbers & Polymers. (2025, October 10). Rajshila. Retrieved from [Link]
- Curing of vinyl ester resins. Rheological behaviour. (2006, March 23).
-
Development of Dynamic Mechanical Analyzer (DMA) Calibration and Testing Procedures. (n.d.). Wichita State University. Retrieved from [Link]
-
Three-component curing system for vinyl ester resin used in tested mix... (n.d.). ResearchGate. Retrieved from [Link]
-
Curing unsaturated polyester-, vinylester- and acrylate resins. (n.d.). PERGAN. Retrieved from [Link]
- New formulations for unsaturated polyester resins and their interactions with low-profile agents and glass fibres. (2025, August 7).
-
Polymerization of monomers with Organic Peroxide for the High Polymer Industry. (n.d.). Retrieved from [Link]
- A Numerical Thermo-Chemo-Flow Analysis of Thermoset Resin Impregnation in LCM Processes. (2023, March 22). MDPI.
- Synthesis, characterization, and cure chemistry of high performance phosphate cyanate ester resins. (n.d.). RSC Publishing.
- Synthesis, Characterization and Properties of Vinyl Ester M
-
Understanding Rheology of Thermosets. (n.d.). TA Instruments. Retrieved from [Link]
- CHAPTER I INTRODUCTION 1.1 Unsaturated Polyester Resin (UPR) 1.
- Synthesis, Characterization and Performance of Materials for a Sustainable Future. (n.d.). PMC.
- Pultrusion of thermoset based profiles-state of the art regarding materials, process set. (2020, February 20). PURE Montanuniversität Leoben.
Sources
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- 5. What is the difference between TAIC and other similar compounds? - Blog [wfrichem.com]
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- 10. scribd.com [scribd.com]
- 11. tainstruments.com [tainstruments.com]
- 12. automotivepapers.com [automotivepapers.com]
Protocol for Thermal Analysis (DSC, TGA) of Triallyl Trimesate-Based Polymers
Executive Summary
Triallyl trimesate (TAM) is a trifunctional allylic monomer utilized to create highly crosslinked thermosetting networks.[1][2][3] Its applications range from optical resins and insulating materials to crosslinking agents in drug delivery elastomers.[1] Due to its high functionality (three allyl groups per molecule), TAM polymers exhibit exceptional thermal stability and glass transition temperatures (
This guide provides a rigorous protocol for characterizing TAM-based systems using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[1] It addresses specific challenges such as handling the low-melting solid monomer (MP ~31–34°C), detecting weak glass transitions in highly crosslinked networks, and quantifying residual unsaturation.
Material Handling & Sample Preparation
The Challenge: TAM (CAS 17832-16-5) has a melting point near ambient temperature (~31–34°C).[1][4] It often exists as a supercooled liquid or a crystalline solid.[1] Inconsistent phase states during sampling can lead to stoichiometry errors in formulations.[1]
Protocol: Monomer Handling
-
Thermal Conditioning: If TAM appears solid or heterogeneous (slushy), heat the container to 45°C for 30 minutes until fully liquefied and transparent.
-
Homogenization: Gently swirl (do not shake vigorously to avoid air entrapment) before aliquoting.
-
Initiator Incorporation:
-
For cure studies, dissolve the radical initiator (e.g., Dicumyl Peroxide or AIBN) directly into the liquid TAM at a temperature below the initiator’s 10-hour half-life temperature (
). -
Standard: 1.0–2.0 wt% Dicumyl Peroxide (mix at <40°C).[1]
-
Degassing: Vacuum degas the mixture for 5 minutes at 10 mbar to remove dissolved oxygen, which acts as a radical inhibitor.
-
Differential Scanning Calorimetry (DSC) Protocol[5][6][7][8]
Objective A: Cure Kinetics (Uncured Resin)
Purpose: To determine the onset of polymerization, peak exotherm temperature (
Methodology:
-
Instrument: Heat Flux or Power Compensation DSC (e.g., TA Instruments Q-series or Netzsch DSC 200).[1]
-
Pan Type: Hermetically sealed aluminum Tzero pans (prevents monomer volatilization before cure).[1]
-
Sample Mass: 5–10 mg (precise to ±0.01 mg).
-
Purge Gas: Nitrogen (50 mL/min).
Run Sequence:
-
Equilibrate: 25°C.
-
Ramp: 5°C/min to 250°C.
-
Note: A slower ramp (5°C/min) is preferred over 10°C/min for allyl resins to prevent thermal runaway within the pan, which can distort the peak shape.
-
-
Analysis: Integrate the exothermic peak. A linear baseline is usually sufficient.[1]
-
Metric: Conversion
.[1]
-
Objective B: Glass Transition ( ) of Cured Network
Purpose: To measure the
Methodology (Standard DSC):
-
Heat 1: Ramp 10°C/min to 280°C (erases thermal history/relaxation).
-
Cool: Ramp 10°C/min to 0°C.
-
Heat 2: Ramp 10°C/min to 300°C (Measure
here).
Methodology (Advanced: Modulated DSC - MDSC): Recommended for TAM polymers if Standard DSC fails.[1]
-
Modulation: ±1.0°C every 60 seconds.
-
Ramp: 3°C/min.[1]
-
Signal Separation: Analyze the Reversible Heat Flow signal for
. This separates the glass transition from non-reversible events (e.g., residual cure exotherms or relaxation).
DSC Workflow Diagram
Caption: Decision workflow for DSC analysis of Triallyl Trimesate, distinguishing between cure kinetics and glass transition determination.
Thermogravimetric Analysis (TGA) Protocol
Objective: Thermal Stability & Composition
Purpose: Determine the degradation onset temperature (
Methodology:
-
Instrument: TGA (e.g., TA Instruments Q500/Discovery).[1]
-
Pan: Platinum or Alumina (Ceramic).[1] Do not use Aluminum pans above 600°C.
-
Sample Mass: 10–15 mg.
-
Atmosphere:
Run Sequence:
-
Equilibrate: 30°C.
-
Ramp: 10°C/min or 20°C/min to 800°C.
-
Isothermal (Optional): Hold at 800°C in Air for 15 mins to burn off char if measuring inorganic residue.
Data Interpretation:
- : Temperature at 5% mass loss.[1] For TAM, typically >350°C.[1][5]
-
DTG Peak (Derivative TGA): The first derivative of the weight loss curve.
TGA Workflow Diagram
Caption: Workflow for selecting TGA atmosphere based on analytical requirements (Stability vs. Composition).
Summary of Key Thermal Parameters
The following table summarizes typical values expected for Triallyl Trimesate materials. These serve as validation benchmarks for your experimental results.
| Parameter | Symbol | Typical Value / Range | Method |
| Monomer Melting Point | 31–34°C | DSC / Visual | |
| Cure Onset Temp | 110–130°C (with DCP) | DSC (Dynamic) | |
| Peak Exotherm | 140–160°C | DSC (Dynamic) | |
| Glass Transition | >200°C (often >250°C) | DSC (Heat 2) / TMA | |
| Degradation Onset | 340–370°C | TGA (N2) | |
| Char Yield | 15–25% | TGA (N2) |
Troubleshooting & Tips
-
Premature Gelation: TAM is highly reactive.[1] If the DSC exotherm shows a sharp vertical rise rather than a bell curve, the reaction may be auto-accelerating too fast. Reduce the heating rate to 2°C/min or reduce initiator concentration.
-
Undetectable
: If is not visible in standard DSC, the crosslink density is likely too high, restricting chain mobility.
References
-
National Toxicology Program (NTP). (1992).[1][7] Chemical and Physical Properties: Triallyl Isocyanurate and Derivatives. Retrieved from [Link]
-
Mettler Toledo. (n.d.).[1] Thermal Analysis of Thermosets: Cure Kinetics and Tg. Retrieved from [Link]
-
TA Instruments. (2021). DSC and TGA Application Note: Characterization of Highly Crosslinked Polymers. Retrieved from [Link]
Sources
- 1. Buy Triallyl trimesate | 17832-16-5 [smolecule.com]
- 2. Triallyl Trimesate|Cross-linking Monomer for Research [benchchem.com]
- 3. CAS 17832-16-5: Triallyl trimesate | CymitQuimica [cymitquimica.com]
- 4. triallyl 1,3,5-benzenetricarboxylate | CAS#:17832-16-5 | Chemsrc [chemsrc.com]
- 5. Thermal Degradation and Chemical Analysis of Flame-Retardant-Treated Jute Fabrics [mdpi.com]
- 6. eag.com [eag.com]
- 7. Triallyl isocyanurate | C12H15N3O3 | CID 13931 - PubChem [pubchem.ncbi.nlm.nih.gov]
Characterization of crosslink density in triallyl trimesate modified polymers
Application Note: Tri-Modal Characterization of Crosslink Density in Triallyl Trimesate (TAM) Modified Polymers
Executive Summary
Triallyl trimesate (TAM, CAS No. 17832-16-5) is an advanced trifunctional coagent widely utilized to enhance the thermal, mechanical, and chemical resistance of biodegradable polymers (e.g., polylactic acid [PLA], polyhydroxybutyrate [PHB]) and elastomers[1]. Accurately quantifying the crosslink density (
Mechanistic Principles of TAM Crosslinking
In polymers possessing tertiary carbons in their backbones (such as PHB or polypropylene), peroxide-initiated free-radical processing typically induces severe chain scission (e.g.,
Causality: TAM features three highly reactive allyl groups anchored to a rigid benzene-1,3,5-tricarboxylate (trimesate) core. When macroradicals are generated by an initiator like dicumyl peroxide (DCP), TAM acts as a rapid radical sink. The allyl groups undergo addition reactions with the macroradicals faster than the polymer can undergo chain scission. Depending on the TAM/DCP stoichiometric ratio, this results in long-chain branching or a dense, 3D thermoset network [3].
Reaction pathway of peroxide-initiated TAM crosslinking in polymers.
Tri-Modal Characterization Strategy
Relying on a single method to determine crosslink density often yields skewed results due to polymer-solvent interactions or trapped entanglements. A robust, self-validating approach requires orthogonal techniques to correlate macroscopic stiffness with microscopic molecular mobility [4].
Tri-modal validation workflow for crosslink density characterization.
Detailed Methodologies & Self-Validating Protocols
Protocol A: Equilibrium Swelling Method (Flory-Rehner)
Causality: When a crosslinked polymer is immersed in a compatible solvent, the solvent molecules penetrate the matrix, causing it to swell. The swelling is counteracted by the elastic restorative force of the TAM-crosslinked network. Equilibrium is reached when the osmotic pressure equals the elastic force.
-
Sample Preparation: Cut the TAM-modified polymer into uniform disks (e.g., 10 mm diameter, 2 mm thickness).
-
Initial Weighing: Weigh the dry sample (
) using an analytical balance (accurate to 0.1 mg). -
Swelling Phase: Immerse the sample in 50 mL of a suitable solvent (e.g., chloroform for PLA/PHB, toluene for elastomers) in an airtight vial at 25°C for 72 hours.
-
Equilibrium Measurement: Remove the sample, rapidly blot the surface solvent with filter paper to prevent evaporation, and weigh (
). -
Drying Phase: Dry the sample in a vacuum oven at 60°C to a constant weight to determine the uncrosslinked sol fraction (
). -
Calculation: Apply the Flory-Rehner equation:
(Where is the volume fraction of rubber in the swollen gel, is the Flory-Huggins interaction parameter, and is the molar volume of the solvent).
Self-Validation Checkpoint: Perform consecutive weighings of
at 48h, 60h, and 72h. If the mass variance exceeds 0.1%, osmotic equilibrium has not been reached, and the solvent immersion time must be extended.
Protocol B: Dynamic Mechanical Analysis (DMA)
Causality: The storage modulus (
-
Sample Geometry: Prepare rectangular specimens (e.g., 30 x 5 x 2 mm).
-
Instrument Setup: Mount the sample in a DMA instrument using a tension or dual-cantilever clamp.
-
Temperature Sweep: Apply a dynamic strain of 0.1% (within the linear viscoelastic region) at a frequency of 1 Hz. Ramp the temperature from
to at a rate of 3°C/min. -
Data Extraction: Identify the rubbery plateau region (typically
). Record the storage modulus ( ). -
Calculation: Calculate crosslink density using the theory of rubber elasticity:
(Where is the universal gas constant and is the absolute temperature at the plateau).
Self-Validation Checkpoint: Analyze the
peak (loss factor). A highly symmetric peak indicates a homogeneous TAM crosslink distribution. A broadened or bimodal peak reveals heterogeneous crosslinking or localized phase separation, invalidating a singlevalue.
Protocol C: Low-Field Multiple-Quantum NMR (MQ-NMR)
Causality: In a crosslinked network, the isotropic motion of polymer chains is restricted by the TAM junctions. This restriction prevents the complete averaging of magnetic dipole-dipole interactions, leaving a Residual Dipolar Coupling (RDC). MQ-NMR quantifies this RDC, which is directly proportional to the crosslink density [4].
-
Sample Insertion: Place a 50 mg sample into a 10 mm glass NMR tube.
-
Instrument Tuning: Insert into a low-field time-domain NMR spectrometer (e.g., 20 MHz
resonance frequency) heated to to ensure the polymer is fully in the melt/rubbery state. -
Pulse Sequence: Apply a Baum-Pines Double-Quantum (DQ) pulse sequence. This excites the DQ coherences and measures the buildup and decay of the magnetization signal.
-
Data Fitting: Fit the normalized DQ buildup curve using a Tikhonov regularization to extract the RDC distribution.
Self-Validation Checkpoint: The sum of the network fraction (crosslinked chains) and the defect fraction (dangling ends/sol fraction) extracted from the
relaxation decay must equal 1.0. A deviation >2% indicates unrecorded proton populations, requiring an immediate recalibration of the pulse sequence parameters.
Data Synthesis & Comparative Analysis
To facilitate cross-functional decision-making in formulation development, the quantitative outputs and operational parameters of the three methodologies are summarized below.
| Characterization Method | Primary Parameter Measured | Typical | Advantages | Limitations |
| Equilibrium Swelling | Volume fraction ( | Low cost, simple equipment, measures bulk network. | Highly dependent on accurate | |
| DMA | Storage Modulus ( | Rapid, provides concurrent thermal data ( | Includes physical entanglements, slightly overestimating | |
| MQ-NMR | Residual Dipolar Coupling | Non-destructive, maps spatial distribution of crosslinks. | High equipment cost, requires complex mathematical fitting. |
Note: Data reflects typical baseline values for polyhydroxybutyrate (PHB) modified with 0.5 wt% TAM and 0.2 wt% DCP [3].
References
-
Polymer Degradation and Stability. "Branching and crosslinking of polyhydroxybutyrate (PHB) through reactive modification in the melt state." Elsevier, 2015. Available at: [Link]
-
Polímeros. "Cross-Linked Density Determination of Natural Rubber Compounds by Different Analytical Techniques." SciELO, 2021. Available at: [Link]
-
Progress in Petrochemical Science. "Crosslink Density Study on Rubber Vulcanizates Using a Dynamic Mechanical Analyzer." Crimson Publishers, 2023. Available at: [Link]
Application Note: UV Curing of High-Performance Coatings Containing 1,3,5-Triallyl Benzenetricarboxylate
[1]
Executive Summary
This guide details the formulation, processing, and characterization of ultraviolet (UV) curable coatings utilizing 1,3,5-triallyl benzenetricarboxylate (also known as Triallyl Trimesate or TAM; CAS 17832-16-5).[]
While allyl monomers exhibit slow homopolymerization kinetics due to degradative chain transfer, TAM serves as an exceptional "ene" component in thiol-ene step-growth photopolymerization .[] When paired with multifunctional thiols, TAM yields crosslinked networks exhibiting high chemical resistance, uniform network structure, and reduced shrinkage stress compared to traditional acrylates.
Key Technical Advantages of TAM:
-
Oxygen Insensitivity: Thiol-ene mechanism resists oxygen inhibition, allowing curing in ambient air.[]
-
High Crosslink Density: Trifunctional allyl core creates robust thermosets.[]
-
Delayed Gelation: Step-growth kinetics allow for stress relaxation during cure, improving adhesion.[]
Chemistry & Mechanism[1][2][3][4]
The Challenge of Allyl Homopolymerization
Direct homopolymerization of TAM via free radicals is inefficient. The allylic protons (alpha to the double bond) are easily abstracted by radicals, creating a stable allylic radical that terminates the chain rather than propagating it. This phenomenon, known as degradative chain transfer , results in low molecular weight oligomers and slow cure rates.
The Solution: Thiol-Ene Click Chemistry
To utilize TAM effectively, it must be copolymerized with a thiol (mercaptan). The reaction proceeds via a radical step-growth mechanism that alternates between the thiyl radical and the carbon-centered radical.[][2] This cycle bypasses the degradative chain transfer limit because the thiol hydrogen is more abstractable than the allylic hydrogen.
Mechanistic Pathway
The following diagram illustrates the alternating propagation cycle that drives the rapid curing of TAM-based formulations.
Figure 1: Radical step-growth mechanism for the thiol-ene curing of Triallyl Trimesate.
Materials & Equipment
Reagents
| Component | Function | Recommended Reagent | Notes |
| Monomer (Ene) | Crosslinker | 1,3,5-Triallyl benzenetricarboxylate (TAM) | MP: 31–34°C. Must be melted before use.[] |
| Co-Monomer (Thiol) | Hardener | Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP) | 4-functional thiol.[] High reactivity. |
| Photoinitiator (PI) | Radical Source | 1-Hydroxycyclohexyl phenyl ketone (Irgacure 184) | Non-yellowing, surface cure.[] |
| Stabilizer | Shelf-life | Pyrogallol or N-PAL (0.05 wt%) | Prevents premature gelation.[] |
Equipment
-
UV Source: Mercury arc lamp (broadband) or LED (365 nm/395 nm).[] Recommended intensity: >50 mW/cm².[][3]
-
Temperature Control: Heated stirring plate (to maintain TAM in liquid state during mixing).
-
Application: Wire-wound drawdown bars or spin coater.[]
Experimental Formulation Protocol
Safety Note: Thiols have a characteristic odor.[] Work in a fume hood. TAM is an irritant; wear nitrile gloves.[]
Stoichiometry Calculation
Thiol-ene chemistry relies on a 1:1 molar ratio of functional groups (SH to Ene).[]
-
TAM Equivalent Weight: MW = 330.33 g/mol . Functionality = 3. EqWt = 110.11 g/eq.
-
PETMP Equivalent Weight: MW = 488.66 g/mol .[] Functionality = 4. EqWt = 122.17 g/eq. []
Standard Formulation (10g Batch)
| Component | Mass (g) | Wt% | Role |
| TAM | 4.74 g | 47.4% | Ene Monomer |
| PETMP | 5.26 g | 52.6% | Thiol Monomer |
| Irgacure 184 | 0.10 g | 1.0% (phr) | Photoinitiator |
| Total | 10.10 g |
Preparation Workflow
Figure 2: Preparation workflow for TAM-Thiol formulations.
Critical Insight - Crystallization: Pure TAM is a solid at room temperature (MP ~34°C).[] However, when mixed with PETMP, the melting point of the mixture is often depressed below room temperature (eutectic effect), allowing the formulation to remain liquid for processing. If crystallization occurs, gently warm to 40°C before coating.
Curing & Processing
Coating Application[1][7]
-
Substrate: Glass, Polycarbonate, or Steel. Clean with isopropanol.[]
-
Application: Apply using a #10 wire-wound bar to achieve a ~25 µm wet thickness.[]
-
Temperature: Apply at Room Temperature (25°C). If the resin is viscous, heat substrate to 40°C.
UV Curing Parameters
-
Atmosphere: Ambient Air (Thiol-ene is oxygen insensitive).[]
-
Lamp: Medium Pressure Mercury Arc (H-bulb).[]
-
Intensity: 100 mW/cm² (UVA).
-
Dose: 1000 mJ/cm² (approx. 10 seconds at 100 mW/cm²).[]
-
Post-Cure: Thermal bake at 60°C for 1 hour is recommended to maximize conversion and drive any trapped mobility, though often unnecessary for thiol-enes.[]
Characterization & Expected Properties[1][2][3][8][9][10]
To validate the protocol, the following characterization steps are required.
Degree of Conversion (FTIR)
Monitor the disappearance of the characteristic peaks:
-
Allyl (C=C): ~1645 cm⁻¹ or 3080 cm⁻¹ (C-H stretch).
-
Thiol (S-H): ~2570 cm⁻¹.
Self-Validation: A successful cure should show >90% conversion of both peaks within 10-30 seconds of irradiation.[] If Thiol peak remains but Allyl is gone, the stoichiometry was off (excess thiol).
Typical Properties of Cured TAM/PETMP Network
| Property | Typical Value | Method | Significance |
| Gel Fraction | >98% | Soxhlet Extraction (Acetone) | Indicates complete network formation.[] |
| Tg (Glass Transition) | 55°C - 65°C | DSC (10°C/min) | Moderate Tg due to flexible thioether bonds.[] |
| Pencil Hardness | F - H | ASTM D3363 | Good balance of hardness/flexibility.[] |
| Shrinkage | < 5% | Density gradient | Significantly lower than acrylates (often >10%).[] |
| Refractive Index | ~1.54 | Abbe Refractometer | High due to aromatic content in TAM.[] |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Resin Crystallizes | TAM concentration too high or temp too low.[] | Warm resin to 40°C before coating. Ensure 1:1 stoichiometry with PETMP. |
| Tacky Surface | Off-stoichiometry (Excess Thiol).[] | Re-check weights. Ensure 1:1 Molar ratio, not weight ratio. |
| Low Hardness | Incomplete Cure.[] | Increase UV dose.[] Check PI solubility. |
| Yellowing | PI degradation or oxidation.[] | Switch to TPO (if LED curing) or reduce PI concentration to 0.5%.[] |
References
-
Cramer, N. B., & Bowman, C. N. (2001). Kinetics of Thiol-Ene Photopolymerizations with Mono- and Multifunctional Monomers. Journal of Polymer Science Part A: Polymer Chemistry. Link
-
Hoyle, C. E., & Bowman, C. N. (2010). Thiol-Ene Click Chemistry. Angewandte Chemie International Edition. Link
-
Uygun, M., et al. (2015). Thiol-Ene vs. Thiol-Yne Systems: What is the Difference?. Macromolecular Chemistry and Physics.[] Link
-
TCI Chemicals. (2024).[] Product Specification: Triallyl 1,3,5-Benzenetricarboxylate.[][4] Link
-
Resonac (formerly Showa Denko). (2023).[] KarenzMT™ Thiol Monomers Technical Data. Link
Application Note: Incorporation of Triallyl Trimesate (TAT) in Low-Stress Dental Restorative Materials
This Application Note is designed for researchers and material scientists developing next-generation dental restorative materials. It details the incorporation of Triallyl Trimesate (TAT) , a trifunctional allyl ester, into resin matrices to address polymerization shrinkage and stress—the "Achilles' heel" of current methacrylate-based composites.
Executive Summary & Scientific Rationale
Triallyl Trimesate (TAT) (CAS: 17832-16-5) is a trifunctional monomer featuring a benzene core with three allyl ester groups.[1][2] While traditional dental composites rely on dimethacrylates (e.g., Bis-GMA, TEGDMA), these systems suffer from significant polymerization shrinkage (2–5%) and shrinkage stress, leading to marginal leakage and secondary caries.
Why TAT? Unlike methacrylates which polymerize via rapid chain-growth (causing early gelation and high stress), TAT introduces allyl functionality . This allows for two distinct mechanistic advantages depending on the formulation strategy:
-
Thiol-Ene "Step-Growth" Systems: When paired with multi-functional thiols, TAT participates in a step-growth radical mechanism. This delays the gel point, allowing stress relaxation during curing while maintaining high conversion and network homogeneity.
-
Methacrylate Co-polymerization: As a minor additive in standard resins, TAT can modulate crosslink density. However, pure allyl-methacrylate copolymerization can be sluggish due to "degradative chain transfer" of allyl radicals; thus, hybrid thiol-ene-methacrylate systems are the preferred route for dental applications.
Clarification on Nomenclature:
-
TTM: Often refers to tris(4-hydroxyphenyl)methane triglycidyl methacrylate in dental literature.[3][4][5] Do not confuse the two. This protocol focuses strictly on TAT .
Experimental Protocol: Formulation & Synthesis
Materials Required
| Component | Function | Recommended Reagent |
| Triallyl Trimesate (TAT) | "Ene" Crosslinker | >98% Purity (e.g., TCI, Sigma) |
| PETMP | Thiol Crosslinker | Pentaerythritol tetra(3-mercaptopropionate) |
| Bis-GMA / UDMA | Base Resin | Standard Dental Grade |
| CQ / EDMAB | Photoinitiator System | Camphorquinone / Ethyl-4-dimethylaminobenzoate |
| Silanated Barium Glass | Inorganic Filler | 0.7 µm avg particle size (e.g., Schott) |
Formulation Strategy: Thiol-Ene-Methacrylate Hybrid
This protocol describes creating a Hybrid Resin where TAT and PETMP are added to a UDMA backbone. This balances the mechanical strength of methacrylates with the stress-relief of the thiol-ene network.
Target Stoichiometry:
-
Resin Phase: 50 wt% UDMA (Base) + 50 wt% [TAT + PETMP].
-
Thiol-Ene Ratio: Maintain a 1:1 molar ratio of allyl functional groups to thiol groups to maximize conversion.
-
TAT Equivalent Weight:
g/eq. -
PETMP Equivalent Weight:
g/eq.
-
Step-by-Step Mixing Protocol:
-
Prepare the Thiol-Ene Pre-Mix:
-
In an amber vial, mix TAT and PETMP in a 1:1 functional group ratio (approx. 0.9 : 1.0 by weight).
-
Stir magnetically at room temperature for 10 minutes until homogenous.
-
Critical Check: Ensure no air bubbles are trapped; thiols are sensitive to oxidation.
-
-
Resin Integration:
-
Add the TAT/PETMP pre-mix to the UDMA base monomer (50:50 wt ratio).
-
Add Photoinitiators: 0.2 wt% CQ and 0.8 wt% EDMAB.
-
Sonicate the mixture at 40°C for 30 minutes. Heat reduces UDMA viscosity, ensuring intimate mixing of the allyl and methacrylate phases.
-
-
Filler Incorporation (Optional for Composite):
-
Gradually add silanated glass filler (70 wt% loading) using a centrifugal mixer (e.g., SpeedMixer) at 2000 RPM for 2 minutes.
-
Vacuum Degassing: Apply vacuum (-0.1 MPa) for 5 minutes to remove entrapped air.
-
Characterization & Validation Methods
Real-Time FTIR (Degree of Conversion)
Unlike standard methacrylates, you must track two distinct peaks to validate the hybrid reaction.
-
Setup: ATR-FTIR with a heated stage (37°C).
-
Peaks to Monitor:
-
Methacrylate (C=C): 1638 cm⁻¹ (aliphatic) / 1608 cm⁻¹ (aromatic internal standard).
-
Allyl (TAT): 1645–1650 cm⁻¹ (often overlaps with methacrylate; requires deconvolution or monitoring Thiol S-H peak at 2570 cm⁻¹).
-
-
Protocol:
-
Place uncured resin on ATR crystal.
-
Irradiate with LED curing light (400–500 nm, 1000 mW/cm²).
-
Collect spectra every 2 seconds for 5 minutes.
-
Calculation:
.
-
Polymerization Shrinkage (Bonded Disk Method)
-
Instrument: Linear Displacement Transducer (LVDT) or Deflecting Disk.
-
Protocol:
-
Place resin disk (1mm thick) on a glass slide.
-
Place a flexible cover slip on top, contacted by the LVDT probe.
-
Cure from below.
-
Expectation: TAT-modified groups should show delayed shrinkage onset and lower total volumetric shrinkage (<2.5%) compared to pure Bis-GMA/TEGDMA controls (>3.5%).
-
Mechanism & Logic Visualization
The following diagram illustrates the chemical logic of using TAT in a Thiol-Ene-Methacrylate hybrid system.
Caption: Hybrid polymerization mechanism. TAT and Thiols engage in a step-growth cycle (Red/Yellow loop) that delays gelation, reducing stress, while Methacrylates (Blue) provide the rigid backbone.
Experimental Workflow
Caption: Step-by-step formulation and validation workflow for TAT-modified dental resins.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Degree of Conversion | Oxygen Inhibition | Thiol-ene reactions are less sensitive to O₂ than methacrylates, but surface tackiness can occur. Cure under glycerin gel or nitrogen purge. |
| Phase Separation | Polarity Mismatch | TAT is relatively hydrophobic. If using Bis-GMA (hydrophilic), add TEGDMA as a compatibilizer or increase the sonication time. |
| Shelf-Life Instability | Premature Gelation | Thiols and Enes can react slowly in dark. Store TAT/Thiol pre-mix separately from the initiator, or add stabilizers (e.g., BHT, Pyrogallol) at 100-500 ppm. |
| Opaque Composite | Refractive Index Mismatch | TAT has a specific refractive index. Match the glass filler RI to the cured resin RI (approx 1.50–1.52) to ensure translucency. |
References
-
Cramer, N. B., Stansbury, J. W., & Bowman, C. N. (2008). Recent advances and developments in composite dental restorative materials.[6] Journal of Dental Research, 90(4), 402-416. (Grounding for Thiol-Ene Dental Chemistry).
-
Pérez-Mondragón, A. A., et al. (2020).[3] Preparation and evaluation of a BisGMA-free dental composite resin based on a novel trimethacrylate monomer. Dental Materials.[1][2][4][5][6][7][8][9][10] (Cited to distinguish TTM methacrylate from TAT). Available at: [Link]
- ISO 4049:2019.Dentistry — Polymer-based restorative materials. (Standard for Mechanical Testing).
Sources
- 1. Triallyl Trimesate|Cross-linking Monomer for Research [benchchem.com]
- 2. Buy Triallyl trimesate | 17832-16-5 [smolecule.com]
- 3. ir.uitm.edu.my [ir.uitm.edu.my]
- 4. Preparation and evaluation of a BisGMA-free dental composite resin based on a novel trimethacrylate monomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bioactive Tri/dicalcium Silicate Cements for Treatment of Pulpal and Periapical Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthetic Light-Curable Polymeric Materials Provide a Supportive Niche for Dental Pulp Stem Cells. | Merck [merckmillipore.com]
- 10. Curing Depth and Degree of Conversion of Five Bulk-Fill Composite Resins Compared to a Conventional Composite [opendentistryjournal.com]
Troubleshooting & Optimization
Technical Support Center: Triallyl Trimesate (TAT) Polymerization Control
Executive Summary: The Allylic Paradox
Triallyl trimesate (TAT) presents a unique challenge in polymer chemistry. As a trifunctional allyl monomer, it is governed by two competing kinetic forces:
-
Degradative Chain Transfer: The allylic hydrogen abstraction creates stable radicals, naturally slowing propagation and limiting molecular weight.
-
Rapid Crosslinking: Despite slow kinetics, the presence of three reactive sites per molecule means that once a network begins to form, the transition from soluble liquid to insoluble gel (the "gel point") occurs abruptly and often unpredictably.
This guide provides the protocols and troubleshooting logic required to navigate this window, allowing for the synthesis of soluble, hyperbranched prepolymers without crossing the threshold into irreversible gelation.
Troubleshooting Guide (Q&A)
Issue 1: "My reaction gelled completely within 20 minutes. What happened?"
Diagnosis: The Trommsdorff-Norrish Effect (Autoacceleration) was likely triggered by high monomer concentration, despite the allylic nature of TAT.
Scientific Explanation: While allyl monomers typically exhibit slow kinetics due to degradative chain transfer, TAT is trifunctional. In bulk or high-concentration scenarios, the local concentration of pendant double bonds increases drastically. Once a few crosslinks form, chain mobility decreases, termination reactions are suppressed, and the reaction rate spikes uncontrollably.
Corrective Action:
-
Dilution is Critical: Shift from bulk polymerization to solution polymerization . A monomer concentration of 10–20 wt% in toluene or MEK promotes intramolecular cyclization (forming loops within a molecule) over intermolecular crosslinking (linking two molecules).
-
Action: Reduce monomer concentration to <20% (w/v).
Issue 2: "I am using a solvent, but the polymer still precipitates as microgels."
Diagnosis: Localized "hot spots" or insufficient solvent quality.
Scientific Explanation: Even in solution, if the polymer chains are not well-solvated, they will collapse and aggregate. Furthermore, poor stirring creates zones of high monomer/initiator concentration where the local reaction rate exceeds the bulk rate.
Corrective Action:
-
Solvent Choice: Ensure the solvent is a "good solvent" for the polymer, not just the monomer. Toluene is standard; Methyl Ethyl Ketone (MEK) is often better for polarity matching.
-
Vortexing: Use vigorous mechanical stirring (overhead stirrer, not magnetic bar if viscosity is high) to ensure rapid heat dissipation.
Issue 3: "The reaction yield is extremely low (<10%)."
Diagnosis: Oxygen inhibition or "Allylic Death."
Scientific Explanation: Allyl radicals are stable and can easily be quenched by oxygen. Additionally, degradative chain transfer to the monomer yields a stable allyl radical that cannot propagate further, effectively terminating the chain.
Corrective Action:
-
Degassing: Sparging with Nitrogen/Argon for 20 minutes is mandatory, not optional.
-
Initiator Load: Unlike acrylates, allyl monomers often require higher initiator concentrations (2–4 wt%) or gradual addition to sustain the radical flux against degradative transfer.
Experimental Protocol: Controlled Synthesis of Soluble Hyperbranched Poly(TAT)
Objective: Synthesize a soluble, hyperbranched prepolymer by stopping the reaction before the critical gel point (
Materials
-
Monomer: Triallyl Trimesate (TAT), >98% purity.
-
Solvent: Toluene (Anhydrous).
-
Initiator: Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO).
-
Chain Transfer Agent (CTA): 1-Dodecanethiol (Optional, for MW control).
Workflow Diagram
Caption: Workflow for preventing gelation during TAT polymerization via dilution and early termination.
Step-by-Step Procedure
-
Preparation: Dissolve TAT in Toluene to a concentration of 15% (w/v) .
-
Why: High dilution favors intramolecular reactions (cyclization), which do not contribute to the infinite network formation (gelation).
-
-
Additives: Add 1-Dodecanethiol (1–2 mol% relative to monomer) if lower molecular weight is required.
-
Why: Thiols act as efficient Chain Transfer Agents (CTAs), capping growing chains and preventing the formation of "super-macromolecules" that trigger early gelation [1].
-
-
Degassing: Seal the vessel and sparge with Nitrogen for 30 minutes.
-
Initiation: Heat to 70°C . Inject AIBN (dissolved in minimal toluene) to a final concentration of 2 wt% .
-
Monitoring: Monitor the reaction via Refractive Index (RI) or simply by observing the flow.
-
Critical Checkpoint: The moment the solution shows a "shimmer" or slight increase in viscosity, STOP . For TAT, the gel point can occur at conversions as low as 30–40% depending on conditions [2].
-
-
Termination: Immediately plunge the flask into an ice bath and open it to air. The oxygen will quench the allyl radicals.
-
Purification: Pour the reaction mixture into a 10-fold excess of cold Methanol . The hyperbranched polymer will precipitate; unreacted monomer will remain in solution.
-
Isolation: Filter and dry under vacuum at room temperature.
Mechanism Visualization: Cyclization vs. Crosslinking
Understanding the competition between forming a "loop" (safe) and a "bridge" (danger) is key to controlling TAT.
Caption: Kinetic competition in TAT polymerization. Dilution shifts the pathway toward cyclization.
Data Summary: Influence of Conditions on Gel Point[1]
| Parameter | Condition A (High Risk) | Condition B (Controlled) | Mechanistic Impact |
| Concentration | Bulk (100%) | Solution (15% w/v) | Dilution increases distance between chains, reducing crosslink probability. |
| Initiator | 0.5 wt% | 3.0 wt% | Higher initiator load in allyl systems helps overcome degradative transfer but must be balanced with short reaction times. |
| Temperature | >90°C | 60–70°C | Lower temperature reduces the rate of propagation relative to termination. |
| Conversion Limit | >50% | <30% | Stopping early prevents the connectivity threshold required for infinite network formation. |
FAQ
Q: Can I use UV curing for TAT? A: Yes, TAT is often used in UV-curable formulations (e.g., thiol-ene "click" chemistry). Thiol-ene reactions are step-growth and generally have a higher gel point conversion than chain-growth homopolymerization, making them easier to control [3].
Q: How do I store the monomer to prevent spontaneous gelation? A: Store at 4°C or lower. Ensure it contains an inhibitor like BHT (Butylated Hydroxytoluene) at 100–200 ppm .[1] If the monomer is clear and viscous, check for microgels before use; if it is cloudy, it may have already partially polymerized.
Q: Why is my polymer yellow? A: Yellowing often indicates oxidation or the formation of conjugated byproducts during the termination of allyl radicals. Ensure stricter oxygen exclusion (inert atmosphere) during polymerization.
References
-
BenchChem. (2025).[1][2] Strategies to avoid gelation during bulk polymerization. Retrieved from
- Matsumoto, A. (2001). Free-radical crosslinking polymerization and copolymerization of allyl compounds.Progress in Polymer Science, 26(2), 189-257. (Foundational text on allyl critical conversion).
-
RSC Polymer Chemistry. (2013). Simulation of radical polymerization kinetics. Retrieved from
-
NIH/PubMed. (2015). Chain transfer agents for catalytic ring opening metathesis polymerization.[3] Retrieved from
-
Vertex AI Search. (2025).[4] Triallyl Trimesate Cross-linking Monomer for Research.[5] Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chain transfer agents for the catalytic ring opening metathesis polymerization of norbornenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
- 5. Triallyl Trimesate|Cross-linking Monomer for Research [benchchem.com]
Technical Support Center: Purification of Synthesized Triallyl 1,3,5-Benzenetricarboxylate
Welcome to the technical support center for the purification of triallyl 1,3,5-benzenetricarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this versatile molecule in high purity.
Introduction to Purification Challenges
The synthesis of triallyl 1,3,5-benzenetricarboxylate, typically achieved through the Fischer-Speier esterification of trimesic acid with allyl alcohol, presents several purification challenges.[1][2][3] The equilibrium nature of this reaction often leads to an incomplete conversion, resulting in a crude product contaminated with starting materials and partially esterified intermediates.[1][2][3] Furthermore, side reactions can introduce additional impurities. A successful purification strategy is therefore critical to isolate the desired product with the high purity required for downstream applications.
This guide provides a structured approach to troubleshooting common purification issues and offers detailed protocols for the most effective purification methods.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude triallyl 1,3,5-benzenetricarboxylate?
A1: The primary impurities stem from the Fischer esterification reaction itself. These include:
-
Unreacted Trimesic Acid: Due to the reversible nature of the esterification, some of the starting carboxylic acid may remain.
-
Excess Allyl Alcohol: Often used in excess to drive the reaction equilibrium towards the product side.[3][4]
-
Partially Esterified Intermediates: Monoallyl 1,3,5-benzenetricarboxylate and diallyl 1,3,5-benzenetricarboxylate are common byproducts of incomplete esterification.
-
Diallyl Ether: This can form as a byproduct from the acid-catalyzed self-condensation of allyl alcohol, especially at elevated temperatures.
Q2: How can I quickly assess the purity of my synthesized product?
A2: Thin-Layer Chromatography (TLC) is an excellent initial technique to qualitatively assess the purity of your crude product and monitor the progress of your purification. By spotting the crude mixture alongside the starting materials (if available) on a silica gel plate and eluting with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate), you can visualize the number of components in your mixture. The desired triallyl ester, being the least polar component besides diallyl ether, will have the highest Rf value. For quantitative analysis and structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable.
Q3: I see a significant amount of unreacted trimesic acid in my crude product. What is the most effective way to remove it?
A3: Unreacted trimesic acid, being a carboxylic acid, is significantly more polar than the desired triallyl ester. The most straightforward method for its removal is a liquid-liquid extraction using a mild aqueous base. By dissolving your crude product in an organic solvent (like ethyl acetate or dichloromethane) and washing it with a saturated solution of sodium bicarbonate (NaHCO₃), the acidic trimesic acid will be deprotonated to its highly water-soluble carboxylate salt, which will then partition into the aqueous layer.[5]
Q4: My NMR spectrum indicates residual allyl alcohol. How can I eliminate it?
A4: Allyl alcohol is a volatile compound (boiling point ~97 °C). The most efficient method for its removal is through evaporation under reduced pressure using a rotary evaporator. For trace amounts, high vacuum can be applied. Additionally, performing several washes with water or brine during the initial workup will help remove the majority of the water-soluble allyl alcohol.
Troubleshooting and In-Depth Purification Guides
This section provides a systematic approach to purifying your triallyl 1,3,5-benzenetricarboxylate, addressing specific separation challenges.
Logical Workflow for Purification
The choice of purification method depends on the impurities present. The following diagram illustrates a logical workflow for purifying crude triallyl 1,3,5-benzenetricarboxylate.
Caption: A decision-making workflow for the purification of triallyl 1,3,5-benzenetricarboxylate.
Experimental Protocols
This is the most robust method for separating the desired triallyl ester from the more polar, partially esterified mono- and diallyl intermediates.
Principle: Column chromatography separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.[6] Triallyl 1,3,5-benzenetricarboxylate, being the least polar of the ester products, will elute first with a less polar solvent system.
Step-by-Step Methodology:
-
Stationary Phase Preparation:
-
Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).
-
Carefully pack a glass column with the slurry, ensuring no air bubbles are trapped. Allow the silica to settle, and drain the excess solvent until it is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a moderately polar solvent like dichloromethane.
-
In a separate flask, add a small amount of silica gel and add the dissolved crude product.
-
Evaporate the solvent on a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto the silica gel. This dry-loading method generally results in better separation.
-
Carefully add the dry-loaded sample to the top of the prepared column.
-
-
Elution:
-
Begin eluting with a non-polar mobile phase. A good starting point is a mixture of hexane and ethyl acetate (e.g., 95:5 v/v).
-
Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate (e.g., to 90:10, then 85:15). This is known as a gradient elution.
-
Collect fractions in separate test tubes.
-
-
Fraction Analysis and Product Isolation:
-
Monitor the collected fractions by TLC to identify those containing the pure product. The desired triallyl ester will have a higher Rf value than the partially esterified impurities.
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to yield the purified triallyl 1,3,5-benzenetricarboxylate.
-
Troubleshooting Guide for Column Chromatography
| Issue | Potential Cause | Solution |
| Poor Separation | Eluent is too polar. | Start with a less polar eluent (e.g., increase the hexane to ethyl acetate ratio). |
| Eluent is not polar enough. | Gradually increase the polarity of the eluent. | |
| Column was poorly packed. | Repack the column, ensuring a homogenous bed without cracks or air bubbles. | |
| Product does not elute | Eluent is not polar enough. | Significantly increase the polarity of the eluent. |
| Cracked column bed | Column ran dry. | Always keep the solvent level above the top of the stationary phase. |
Recrystallization is a suitable technique if the crude product is a solid and contains a relatively small amount of impurities.
Principle: This method relies on the difference in solubility of the desired compound and the impurities in a particular solvent at different temperatures.[7] The ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.
Step-by-Step Methodology:
-
Solvent Selection:
-
The choice of solvent is critical. A mixed solvent system, such as ethanol/water or isopropanol/water, is often effective for esters.
-
Test the solubility of your crude product in various solvents to find one in which it is sparingly soluble at room temperature but highly soluble when heated.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent and heat the mixture until the solid completely dissolves.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Dry the crystals in a vacuum oven.
-
Troubleshooting Guide for Recrystallization
| Issue | Potential Cause | Solution |
| No crystals form | Too much solvent was used. | Boil off some of the solvent to concentrate the solution and try cooling again. |
| The solution cooled too quickly. | Reheat to dissolve and allow to cool more slowly. | |
| "Oiling out" occurs | The boiling point of the solvent is higher than the melting point of the solute. | |
| Low Recovery | Too much solvent was used. | Concentrate the filtrate and cool to obtain a second crop of crystals. |
| Crystals were washed with warm solvent. | Always wash crystals with ice-cold solvent. |
This method is highly effective for removing volatile impurities with significantly lower boiling points than the target compound.
Principle: Vacuum distillation lowers the boiling point of compounds, allowing for the distillation of high-boiling compounds at lower temperatures, thus preventing thermal decomposition. Triallyl 1,3,5-benzenetricarboxylate has a high boiling point (175-190 °C at 0.1 mm Hg), while impurities like allyl alcohol and diallyl ether are much more volatile.[8][]
Step-by-Step Methodology:
-
Apparatus Setup:
-
Assemble a standard vacuum distillation apparatus. Ensure all joints are well-sealed with vacuum grease.
-
Use a heating mantle with a stirrer for even heating.
-
-
Distillation:
-
Place the crude product in the distillation flask.
-
Gradually apply vacuum to the system.
-
Slowly heat the distillation flask.
-
Collect the low-boiling impurities (allyl alcohol, diallyl ether) in the receiving flask.
-
The purified triallyl 1,3,5-benzenetricarboxylate will remain in the distillation flask as the high-boiling residue.
-
Data Summary Table
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Relative Polarity |
| Triallyl 1,3,5-benzenetricarboxylate | 330.33[] | 175-190 (at 0.1 mmHg)[8][] | 31-34[8][] | Low |
| Diallyl 1,3,5-benzenetricarboxylate | ~288 | Higher than monoallyl, lower than triallyl | - | Medium |
| Monoallyl 1,3,5-benzenetricarboxylate | ~246 | Higher than trimesic acid, lower than diallyl | - | High |
| Trimesic Acid | 210.14 | Decomposes | 375-380 | Very High |
| Allyl Alcohol | 58.08 | 97 | -129 | High (water-soluble) |
| Diallyl Ether | 98.14 | 94 | -100 | Low |
Conclusion
The purification of triallyl 1,3,5-benzenetricarboxylate requires a systematic approach tailored to the specific impurities present in the crude reaction mixture. A combination of an initial aqueous workup with a mild base wash, followed by either column chromatography, recrystallization, or vacuum distillation, can yield the desired product in high purity. Careful monitoring of the purification process by TLC is essential for a successful outcome.
References
-
Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from [Link]
-
Wikipedia. (2023). Fischer–Speier esterification. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Patsnap. (2025). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
Chemistry Steps. (2021). Fischer Esterification. Retrieved from [Link]
- Pathiranage, A. L. (2017). Esterification, Purification and Identification of Cinnamic Acid Esters.
- Google Patents. (n.d.). Crystallization method for organic acid or organic acid ester.
-
University of Canterbury. (n.d.). Organic Laboratory Techniques 2: Recrystallisation. Retrieved from [Link]
-
PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose. Retrieved from [Link]
-
Chemguide. (n.d.). Esterification - alcohols and carboxylic acids. Retrieved from [Link]
-
University of Massachusetts Boston. (n.d.). Recrystallization, filtration and melting point. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 21.6: Chemistry of Esters. Retrieved from [Link]
- Li, Y., et al. (2021). Tandem Solid-Phase Extraction Columns for Simultaneous Aroma Extraction and Fractionation of Wuliangye and Other Baijiu. Molecules, 26(20), 6147.
- Ergan, F., et al. (1996).
- Watts, R., & Dils, R. (1969). Separation of mono- and diglycerides by gas--liquid chromatography. Journal of lipid research, 10(1), 33–40.
-
ResearchGate. (2025). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018). Fischer-Speier Esterification: Sulfuric acid removal following creation of ester. Retrieved from [Link]
-
ResearchGate. (n.d.). Column Chromatography set up for separation of aliphatic, aromatic and polar fractions. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch19: RCO2H to RCO2R'. Retrieved from [Link]
-
University of Victoria. (n.d.). Column chromatography. Retrieved from [Link]
- Rahman, S., et al. (2020). LAB purification setup with vacuum distillation process (0.03 mbar, 120 °C) at ANU.
- Christie, W. W. (2019).
-
Semantic Scholar. (n.d.). [Determination of mono-, di- and triglycerides using HPLC]. Retrieved from [Link]
-
Chemsrc. (2025). triallyl 1,3,5-benzenetricarboxylate | CAS#:17832-16-5. Retrieved from [Link]
-
ResearchGate. (2015). How can I separate glycerides (mono, di and tri) from free fatty acids using solvent extraction?. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Tuning the structure of 1,3,5-benzene tricarboxamide self-assemblies through stereochemistry. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Benzene-1,3,5-tricarbonitrile on Newcrom R1 HPLC column. Retrieved from [Link]
-
Taylor & Francis Online. (2025). Straightforward solvent-free synthesis of new chiral benzene-1,3,5-tricarboxamides. Retrieved from [Link]
Sources
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. organic-chemistry.org [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 5. scienceready.com.au [scienceready.com.au]
- 6. web.uvic.ca [web.uvic.ca]
- 7. personal.tcu.edu [personal.tcu.edu]
- 8. triallyl 1,3,5-benzenetricarboxylate | CAS#:17832-16-5 | Chemsrc [chemsrc.com]
Improving the mechanical properties of triallyl trimesate-crosslinked polymers
This technical guide serves as a specialized support center for researchers and engineers utilizing Triallyl Trimesate (TAM) to enhance polymer mechanical properties. Unlike general-purpose crosslinkers, TAM requires specific handling due to its aromatic ester structure and phase behavior.[1]
Senior Application Scientist’s Note
Triallyl Trimesate (TAM) is a high-performance trifunctional co-agent.[1] While chemically similar to Triallyl Isocyanurate (TAIC), TAM features a benzene ring core with three allyl ester groups.[1][2] This structure offers superior compatibility with polyesters (like PLA/PHB) and high-heat elastomers but introduces specific challenges: hydrolytic sensitivity (due to ester linkages) and dispersion heterogeneity (due to its semi-crystalline nature at room temperature).[1]
This guide addresses the three most common failure modes: Brittleness , Incomplete Cure (Tackiness) , and Inconsistent Mechanical Data .
Part 1: Troubleshooting Guides (Q&A Format)
Category A: Mechanical Failures (Brittleness vs. Modulus)
Q1: My TAM-crosslinked polymer exhibits high tensile strength but fails catastrophically (shatters) under impact. How do I restore toughness? Diagnosis: This is a classic symptom of excessive crosslink density . TAM is a "tight" network former. The aromatic ring acts as a rigid node, and three allyl groups create a high-density mesh that restricts chain segmental motion. Corrective Action:
-
The Co-agent Ladder: Reduce TAM concentration in 0.5 phr (parts per hundred resin) decrements. An optimal balance is often found between 1.0–3.0 phr.[3]
-
Chain Transfer Introduction: Introduce a chain transfer agent (e.g., mercaptans) or a bifunctional co-agent (like Diallyl Phthalate) to reduce the network crosslink density while maintaining thermal stability.
-
Plasticization: If using TAM in biodegradable polyesters (PLA), the rigid network must be offset by a plasticizer (e.g., citrate esters) to regain elongation at break.
Q2: I am seeing "hotspots" or localized brittle points in my molded sheets. Diagnosis: Poor Dispersion. TAM has a melting point of ~30–35°C. If added to a cold mix or not pre-melted, it disperses as microscopic crystals rather than a molecular solution. These crystals act as stress concentrators. Corrective Action:
-
Pre-Melting: Always heat TAM to 40°C (liquid state) before dosing into the internal mixer or extruder.
-
Masterbatching: Create a 50% active masterbatch on a carrier resin (e.g., EPDM or EVA) to ensure homogeneous distribution during the final compound step.
Category B: Curing & Surface Issues[1][4]
Q3: The surface of my compression-molded sample remains tacky/sticky, even after extending the cure time. Diagnosis: Oxygen Inhibition. The allyl protons in TAM are susceptible to hydrogen abstraction by atmospheric oxygen, forming stable peroxy radicals that terminate the polymerization chain at the interface. Corrective Action:
-
Inert Molding: Use PET or Polyimide films between the mold metal and the polymer to exclude oxygen.
-
Surface Over-Initiation: Spray a dilute solution of peroxide (e.g., Benzoyl Peroxide in acetone) on the mold surface to overwhelm the oxygen inhibition layer.
-
Temperature Bump: Increase mold temperature by 10°C. Higher temperatures favor the propagation reaction over the oxygen-inhibition termination step.
Q4: My rheometer (MDR) shows a "marching modulus" (torque keeps rising and doesn't plateau). Diagnosis: Incomplete Conversion. Allyl groups have lower reactivity ratios compared to vinyl or acrylate groups. They often require a "post-cure" to fully react all three functionalities. Corrective Action:
-
Mandatory Post-Cure: Implement a secondary oven cure (e.g., 4 hours @ 150°C).[1] This provides the thermal energy required for the trapped residual allyl groups to find partners and complete the network, stabilizing the final modulus.
Part 2: Comparative Data & Selection Logic
Use this table to validate if TAM is the correct choice over its competitors (TAIC/TAC).
| Feature | Triallyl Trimesate (TAM) | Triallyl Isocyanurate (TAIC) | Triallyl Cyanurate (TAC) |
| Core Structure | Aromatic Benzene Ring | Triazine Ring (Isocyanurate) | Triazine Ring (Cyanurate) |
| Primary Benefit | Compatibility with Polyesters, High Char Yield | Extreme Heat Stability (400°C+) | Cost Effectiveness |
| Mechanicals | High Modulus, Rigid | Balanced Toughness/Heat | High Hardness, Brittle |
| Hydrolysis | Moderate (Ester linkage) | Excellent (Ring stability) | Poor (Hydrolyzes easily) |
| Best For | PLA, PHB, Wire/Cable, PVC | Fluoroelastomers (FKM), Solar EVA | General Rubber Goods |
Part 3: Visualization of Mechanisms
Diagram 1: The TAM Crosslinking Network
This diagram illustrates how TAM acts as a rigid "hub," connecting multiple polymer chains. Note the distinction between the "Active Crosslink" and the "Pendant Allyl" (potential site for post-cure reaction).
Caption: Schematic of TAM bridging two polymer chains. The "Residual Allyl Group" highlights the necessity of post-curing to maximize mechanical properties.
Diagram 2: Troubleshooting Logic Flow
Follow this decision tree when mechanical properties deviate from specifications.
Caption: Logic flow for diagnosing common TAM-related failures in polymer compounding.
Part 4: Validated Experimental Protocol
Standardized TAM Curing Workflow (Peroxide System)
This protocol is designed to minimize variables and ensure high reproducibility.
Materials:
-
Base Polymer (e.g., PLA, PE, or EPDM).[1]
-
TAM Monomer (Purity >98%).
-
Initiator: Dicumyl Peroxide (DCP) or TBPB (depending on temp requirements).
Step-by-Step Methodology:
-
Monomer Preparation (Critical Step):
-
Place the TAM container in a water bath at 45°C for 30 minutes. Ensure it is completely transparent and liquid before dispensing.
-
Why: TAM crystallizes at room temperature. Adding solids leads to poor dispersion and "hotspots."
-
-
Compounding (Internal Mixer/Brabender):
-
Set mixer temperature to 10°C above the polymer melting point (but below the peroxide decomposition temp, typically <140°C).
-
Add Polymer -> Flux (melt) -> Add TAM (Liquid) -> Mix 2 mins -> Add Peroxide -> Mix 1 min -> Dump.[1]
-
Target: Total mix time < 5 mins to prevent scorch (premature crosslinking).
-
-
Rheological Verification (MDR):
-
Run an oscillating disc rheometer test at the target cure temp (e.g., 170°C).
-
Determine
(time to 90% torque). -
Standard: Set press cure time to
minutes.
-
-
Compression Molding:
-
Press at 170°C (or specific activation temp).
-
Pressure: Minimum 10 MPa to prevent void formation.
-
-
Post-Cure (Mandatory for TAM):
-
Transfer demolded parts to an air-circulating oven.
-
Cycle: 150°C for 2–4 hours.
-
Validation: Measure Glass Transition Temp (
) via DSC before and after post-cure. A shift upwards indicates successful consumption of residual allyl groups.
-
References
-
BenchChem. (2025).[4][5] Triallyl Trimesate: Cross-linking Monomer for Research - Mechanical Properties. Retrieved from [1]
-
ResearchGate. (2020).[6] Improving the Impact Strength of Polymer Matrix Composite through Additives. Retrieved from
-
Google Patents. (2014). WO2014040532A1 - Cross-linkable polymeric compositions and methods.[1] Retrieved from
-
SpecialChem. (2025). Impact Modifiers for Polymers: Enhance Durability & Toughness.[7] Retrieved from [1]
-
Ace Laboratories. (2022). Evaluation of Crosslinking Co-Agents in HCR Silicone. Retrieved from [1]
Sources
- 1. CAS 1025-15-6: Triallyl isocyanurate | CymitQuimica [cymitquimica.com]
- 2. Triallyl Trimesate|Cross-linking Monomer for Research [benchchem.com]
- 3. caloongchem.com [caloongchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. specialchem.com [specialchem.com]
Troubleshooting guide for poor solubility of triallyl trimesate
Welcome to the Technical Support Center. As a Senior Application Scientist specializing in polymer crosslinking and macromolecular architecture, I frequently encounter researchers struggling with the apparent "poor solubility" of triallyl trimesate (TAT) , also known as 1,3,5-benzenetricarboxylic acid triallyl ester.
TAT is a highly reactive trifunctional monomer used extensively to introduce long-chain branching and crosslinking in polymers like polyhydroxybutyrate (PHB), polylactic acid (PLA), and various polyolefins[1]. However, its unique molecular architecture—a rigid aromatic core flanked by three reactive allyl ester groups—creates specific handling challenges[2].
When researchers report that their TAT "won't dissolve," the root cause rarely lies with the solvent itself. Instead, it is almost always tied to one of three mechanistic issues: thermal state phase changes , precursor impurities , or premature auto-polymerization [3][4].
Below is our definitive troubleshooting guide, designed to help you diagnose and resolve these solubility issues through field-proven, self-validating protocols.
Diagnostic Workflow for TAT Solubility
To systematically identify why your TAT is failing to dissolve, follow the logical progression in the diagram below.
Diagnostic workflow for identifying and resolving triallyl trimesate solubility issues.
Root Cause Analysis & FAQs
Q1: I added my TAT to dichloromethane (DCM), but it remains a solid mass at the bottom of the flask. Is it insoluble? A: Before questioning the solvent, check your laboratory's ambient temperature. TAT has a freezing point of approximately 27°C (81°F)[5]. In a standard, air-conditioned laboratory (typically 20–22°C), pure TAT exists as a crystalline solid or lump[6]. Because the dissolution of a solid into a solvent requires overcoming the lattice energy of the crystal, dissolution at room temperature can be deceptively slow. Causality & Solution: Gently warm your solvent mixture to 30–35°C. Once the TAT transitions past its freezing point into a liquid state, the entropy of mixing increases dramatically, and it will readily misce with moderate-to-low polarity solvents like DCM or toluene.
Q2: I warmed the solution, but there is still a fine, white, opaque powder that refuses to dissolve in my organic solvent. What is it? A: You are likely observing unreacted trimesic acid , the starting precursor used during the Fischer esterification synthesis of TAT[3]. Causality: Fully esterified TAT is relatively non-polar due to the masking of the carboxylic acids by allyl groups. However, unreacted trimesic acid possesses three free carboxylic acid groups. These groups form intense intermolecular hydrogen-bonding networks, making trimesic acid highly polar and virtually insoluble in common non-polar organic solvents like DCM, chloroform, or hexane[3]. You must purify the monomer before proceeding (see Protocol 2).
Q3: My TAT dissolved initially, but over a few days in storage, the solution became cloudy and eventually formed an insoluble, swollen mass. How do I fix this? A: You cannot fix this specific batch; it must be discarded. You have experienced premature gelation (auto-polymerization)[4]. Causality: TAT is a trifunctional monomer. The three allyl groups are highly susceptible to free-radical initiation. If the monomer is exposed to ambient light, trace oxygen, or elevated temperatures without a radical scavenger, it will undergo autoacceleration (the "gel effect")[4]. The allyl groups crosslink with one another, forming an infinite, three-dimensional covalent network. Because covalent bonds cannot be broken by solvent interactions, the resulting gel will only swell, never dissolve. To prevent this in future batches, ensure your TAT is stabilized with 100–200 ppm of an inhibitor like Butylated hydroxytoluene (BHT) or Hydroquinone (HQ)[4].
Quantitative Data: Solvent Compatibility Matrix
To ensure optimal integration of TAT into your polymer workflows, select a solvent that thermodynamically favors the disruption of TAT's intermolecular forces without triggering premature radical formation.
| Solvent | Polarity Index | TAT Solubility Status | Mechanistic Rationale |
| Dichloromethane (DCM) | 3.1 | Excellent | The moderate polarity perfectly matches the dipole moments of the allyl ester linkages, ensuring rapid solvation[3]. |
| Toluene | 2.4 | Excellent | Favorable |
| Acetone | 5.1 | Good | Solvates both the ester linkages and the aromatic core effectively; ideal for coating TAT onto polymer powders (e.g., PHB) prior to melt extrusion[1]. |
| Hexane | 0.1 | Poor | Insufficient dielectric constant to disrupt TAT-TAT intermolecular forces; useful only as an anti-solvent for precipitation[3]. |
| Water | 10.2 | Insoluble | The highly polar hydrogen-bonding network of water thermodynamically rejects the hydrophobic aromatic/allyl structure of TAT[7]. |
Standard Operating Protocols (SOPs)
Protocol 1: Diagnostic Solubility & Gel Fraction Test
This protocol is a self-validating system designed to definitively differentiate between unreacted precursor impurities and auto-polymerized gel networks.
-
Sample Preparation: Accurately weigh 100 mg of the problematic TAT sample into a clean, dry 20 mL scintillation vial.
-
Solvation: Add 5.0 mL of high-purity Dichloromethane (DCM).
-
Thermal Equilibration: Cap the vial and place it in a water bath set to 35°C for 10 minutes. Agitate gently. (This ensures the temperature exceeds TAT's 27°C freezing point).
-
Observation & Self-Validation:
-
Outcome A (Trimesic Acid Impurity): If a fine, opaque white powder remains suspended or settles at the bottom, the impurity is unreacted trimesic acid. Proceed to Protocol 2.
-
Outcome B (Premature Gelation): If a translucent, swollen, jelly-like mass forms, the TAT has auto-polymerized[4]. The batch is compromised. Discard and procure fresh, BHT-inhibited monomer.
-
Protocol 2: Purification of Crude TAT via Liquid-Liquid Extraction
If Protocol 1 indicates trimesic acid contamination, use this base-wash methodology to exploit the pKa differences between the fully esterified product and the acidic impurity[3].
-
Dissolution: Dissolve 10 g of the crude TAT mixture in 100 mL of diethyl ether or DCM in a 250 mL Erlenmeyer flask. Ensure complete dissolution of the soluble fraction.
-
Aqueous Base Wash: Transfer the organic solution to a separatory funnel. Add 50 mL of saturated aqueous sodium bicarbonate (
).-
Causality: The basic aqueous layer will deprotonate the carboxylic acid groups of the unreacted trimesic acid, converting it into a highly water-soluble sodium salt, forcing it into the aqueous phase[3].
-
-
Separation: Invert the funnel gently, venting frequently to release
gas. Allow the phases to separate. Drain and discard the lower aqueous layer (if using ether) or upper aqueous layer (if using DCM). -
Repetition: Repeat the
wash two additional times to ensure complete removal of the acid. Follow with a single 50 mL wash of saturated brine ( ) to remove residual water from the organic phase. -
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (
). Filter the drying agent, and evaporate the solvent under reduced pressure using a rotary evaporator. -
Self-Validation Step: Perform Thin-Layer Chromatography (TLC) on the purified product using a Hexane:Ethyl Acetate (90:10) mobile phase. Pure TAT will migrate up the plate (high Rf), while any residual trimesic acid will remain anchored at the baseline due to its high polarity[3].
References
Sources
- 1. queensu.scholaris.ca [queensu.scholaris.ca]
- 2. Triallyl Trimesate|Cross-linking Monomer for Research [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. CAS 17832-16-5: Triallyl trimesate | CymitQuimica [cymitquimica.com]
Technical Support Center: Triallyl Trimesate (TAM) Resin Optimization
Introduction
Welcome to the Technical Support Center. This guide addresses the specific challenges of curing Triallyl Trimesate (TAM) . Unlike simple acrylates, TAM is a trifunctional allylic monomer. Its polymerization is governed by degradative chain transfer , a mechanism that creates unique processing hurdles—specifically regarding incomplete surface cure (oxygen inhibition) and brittleness (thermal stress).
This guide moves beyond basic datasheets to explain the physics of the cure, ensuring you can design a self-validating protocol for your specific application.
Module 1: The Curing Landscape (Mechanism & Theory)
Q: Why is my TAM resin not curing like a standard epoxy or acrylate?
A: You are likely fighting two competing forces: Allylic Resonance Stabilization and the Gel Effect .
-
Degradative Chain Transfer: In standard polymerization, a radical attacks a double bond to grow the chain. In TAM, the radical often abstracts a hydrogen atom from the allylic methylene group instead. This creates a stable allyl radical that terminates the chain, effectively "wasting" your initiator. Implication: You need significantly higher initiator concentrations (2–5 wt%) compared to acrylates (<1 wt%).
-
The Gel Effect (Autoacceleration): As the reaction proceeds, the viscosity spikes.[1] Long polymer chains can no longer diffuse to terminate each other, but small monomer molecules can still diffuse to propagate. This causes a sudden, violent spike in reaction rate and heat (Exotherm). Implication: If you ramp temperature too fast during this phase, the resin will crack.
Visualization: The Allylic Cure Competition
The following diagram illustrates the kinetic competition determining your material's fate.
Figure 1: The kinetic competition in TAM polymerization. Note that H-abstraction (Chain Transfer) consumes radicals without building the network, necessitating higher initiator loads.
Module 2: Troubleshooting Guides (Q&A)
Q: The surface of my cured resin is tacky/sticky, even though the bulk is hard. Why?
A: Oxygen Inhibition.
Oxygen reacts with propagating radicals to form peroxy radicals (
-
Immediate Fix: Cure under an inert atmosphere (Nitrogen purge) or sandwich the resin between glass plates/PET film.
-
Formulation Fix: Increase the initiator concentration slightly or use a "surface active" initiator like Benzoyl Peroxide (BPO) in conjunction with a high-temp initiator.
Q: My sample shattered or has internal "star-pattern" cracks. What happened?
A: Thermal Runaway (The Gel Effect). You likely ramped the temperature too quickly through the gel point. TAM releases significant energy when the three allyl groups finally crosslink. If this heat cannot escape, it pushes the internal temperature far above your oven setpoint, causing rapid shrinkage and catastrophic stress.
-
The Fix: Implement a Step-Cure (see Module 3). You must hold the temperature below the rapid decomposition temperature of your initiator until the material gels gently.
Q: The Glass Transition Temperature (Tg) is lower than expected (<200°C).
A: Vitrification.
As the crosslink density increases, the Tg of the material rises. If the cure temperature (
-
The Fix: You must perform a Post-Cure at a temperature above the ultimate Tg (typically >200°C for TAM) to mobilize the chains for final conversion.
Module 3: Optimized Experimental Protocols
Initiator Selection
Do not use a single initiator for thick sections. Use a "Dual-Initiator System" to smooth the exotherm.
| Initiator Type | Chemical Name | Activation Temp (10hr t½) | Role |
| Low Temp | Benzoyl Peroxide (BPO) | ~73°C | Initiates gelling; sets the shape. |
| High Temp | Dicumyl Peroxide (DCP) | ~117°C | Drives crosslinking in post-cure. |
| Alt. High Temp | T-Butyl Perbenzoate (TBPB) | ~104°C | Good balance for mid-range curing. |
The "Step-Ramp-Soak" Cure Cycle
This protocol minimizes stress and maximizes conversion.
Pre-requisite: Degas resin @ 40°C under vacuum (-25 inHg) for 15 mins to remove micro-bubbles.
| Phase | Temperature | Time | Purpose |
| 1. Gelation | 70°C | 2–4 Hours | Activates BPO. Slow, gentle network formation. Prevents thermal runaway.[4] Material turns from liquid to soft rubber. |
| 2. Ramp | 70°C | 1°C/min | Slow ramp prevents thermal shock as the network tightens. |
| 3. Propagation | 120°C | 2 Hours | Activates DCP/TBPB. Main crosslinking phase. Material hardens significantly. |
| 4. Ramp | 120°C | 2°C/min | Rapid ramp to reach post-cure temperature. |
| 5. Post-Cure | 220°C | 4 Hours | Critical Step. Devitrifies the matrix to allow unreacted allyl groups to find each other. Maximizes Tg. |
| 6. Cool Down | < 2°C/min | Slow cooling prevents residual stress and warping. |
Module 4: Validation & Characterization Logic
Q: How do I prove the cure is complete?
Do not rely on "touch." Use the following logical workflow to validate your process.
Visualization: The Optimization Workflow
Figure 2: Decision tree for validating cure completeness using Differential Scanning Calorimetry (DSC).
Analytical Markers
-
DSC (Differential Scanning Calorimetry):
-
Run a ramp from 25°C to 300°C.
-
Success: The curve is flat (glass transition only).
-
Failure: An exothermic peak appears above 200°C.[4] This represents "residual cure" heat, meaning your oven cycle was insufficient.
-
-
FTIR (Fourier Transform Infrared Spectroscopy):
-
Monitor the C=C Allyl Stretch at roughly 1637 cm⁻¹ .
-
Compare the peak height of the monomer vs. the cured resin (normalized to a stable aromatic peak at ~1600 cm⁻¹).
-
Target: >95% reduction in peak height.
-
References
-
BenchChem. (2025).[1][5] Troubleshooting Premature Gelation in Triallyl Trimesate Polymerization. Retrieved from .
-
Srinivasan, M. et al. (2009).[6] Computational study of the self-initiation mechanism in thermal polymerization. Journal of Physical Chemistry A. (Context on high-temp radical behavior).
-
Nouryon. (n.d.). Initiators for Thermoplastics: Product Catalog & Half-Life Data. Retrieved from .
-
Bomar. (2022). How to Reduce the Effects of Oxygen Inhibition in Free Radical Curing. Retrieved from .
-
Sigma-Aldrich. (n.d.).[7] Thermal Initiators: Decomposition Rate and Half-Life. Retrieved from .
-
Institute of Digital Dentistry. (2025). Understanding the Oxygen Inhibition Layer. Retrieved from .
Sources
- 1. benchchem.com [benchchem.com]
- 2. radtech.org [radtech.org]
- 3. instituteofdigitaldentistry.com [instituteofdigitaldentistry.com]
- 4. Curcumin-Based Tri-Allyl Derivative for Bismaleimide Resins: Synergistic Modulation of Thermal Stability and Fire Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Triallyl Trimesate|Cross-linking Monomer for Research [benchchem.com]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 7. Triallyl trimesate | C18H18O6 | CID 87328 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative study of triallyl trimesate and other trifunctional crosslinkers
A Comparative Guide to Trifunctional Crosslinkers: Triallyl Trimesate in Focus
For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinking agent is a critical determinant of the final properties and performance of a polymer network. Trifunctional crosslinkers, possessing three reactive sites, are instrumental in forming three-dimensional polymer networks with enhanced mechanical strength, thermal stability, and chemical resistance.[1] This guide provides a comprehensive comparative study of triallyl trimesate and other widely used trifunctional crosslinkers, offering insights into their performance supported by experimental data and detailed methodologies.
Introduction to Trifunctional Crosslinkers
Crosslinking is the process of forming a three-dimensional network structure from linear polymer chains, a process that fundamentally alters the material's properties.[2] Trifunctional crosslinkers, with their ability to form more complex and densely crosslinked networks compared to their difunctional counterparts, play a pivotal role in the development of high-performance polymers.[1] The choice of a trifunctional crosslinker is dictated by several factors, including the polymer matrix, the desired final properties, and the processing conditions. This guide will focus on a comparative analysis of four distinct trifunctional crosslinkers:
-
Triallyl Trimesate (TATM): An allyl ester-based crosslinker known for its high reactivity in free-radical polymerization.[3]
-
Trimethylolpropane Trimethacrylate (TMPTMA): A widely used methacrylate-based crosslinker recognized for imparting hardness and heat resistance.[4]
-
Tris(2,3-epoxypropyl) Isocyanurate (TGIC): An epoxy-based crosslinker commonly used in powder coatings for its excellent thermal and chemical resistance.
-
Triphenylmethane Triisocyanate: An isocyanate-based crosslinker used in the production of high-performance polyurethanes.[5]
Chemical Structures and Reaction Mechanisms
The distinct chemical structures of these crosslinkers govern their reactivity and the nature of the resulting crosslinked network.
Caption: Chemical nature of the compared trifunctional crosslinkers.
Triallyl Trimesate (TATM): TATM participates in free-radical polymerization through its three allyl groups.[3] The reaction is typically initiated by peroxides at elevated temperatures. The process involves the abstraction of a hydrogen atom from the polymer backbone by an initiator radical, followed by the addition of the polymer radical to the allyl double bond of TATM. This creates a new radical that can propagate the crosslinking reaction.
Trimethylolpropane Trimethacrylate (TMPTMA): TMPTMA is a highly reactive trifunctional methacrylate monomer.[4] Similar to TATM, it undergoes free-radical polymerization. The methacrylate groups are more reactive than allyl groups, which can lead to faster curing rates.
Tris(2,3-epoxypropyl) Isocyanurate (TGIC): TGIC is a solid, crystalline epoxy compound. Its crosslinking mechanism involves the reaction of its epoxy groups with functional groups on the polymer, such as carboxyl or hydroxyl groups. This reaction is typically thermally initiated and can be accelerated by catalysts.
Triphenylmethane Triisocyanate: This crosslinker reacts with polymers containing active hydrogen atoms, most commonly hydroxyl groups, to form urethane linkages.[5] This polyaddition reaction does not require an initiator but can be catalyzed by organometallic compounds.
Comparative Performance Analysis
| Property | Triallyl Trimesate (TATM) | Trimethylolpropane Trimethacrylate (TMPTMA) | Tris(2,3-epoxypropyl) Isocyanurate (TGIC) | Triphenylmethane Triisocyanate |
| Reactivity | Moderate to High | High | High (with catalyst) | High (with catalyst) |
| Crosslinking Density | High | Very High | High | High |
| Thermal Stability | Good to Excellent | Good to Excellent[4] | Excellent | Excellent |
| Tensile Strength | High | Very High[6] | High | Very High[5] |
| Hardness | High | Very High[6] | High | Very High |
| Chemical Resistance | Good | Good to Excellent | Excellent | Excellent |
| Curing Conditions | High Temperature (Peroxide) | Lower Temperature (Peroxide/UV) | High Temperature | Moderate to High Temperature |
Key Observations:
-
Reactivity: Methacrylate crosslinkers like TMPTMA generally exhibit higher reactivity in free-radical polymerization compared to allyl-based crosslinkers. Isocyanate and epoxy crosslinkers show high reactivity, often accelerated by catalysts.
-
Mechanical Properties: All four crosslinkers are capable of significantly enhancing the mechanical properties of polymers.[1] Studies have shown that in certain systems, such as expanded polypropylene, triallyl isocyanurate (a close analog of TATM) can outperform TMPTMA in terms of improving hardness, tensile strength, and tear strength.[7] Triphenylmethane triisocyanate is known to produce polyurethanes with excellent mechanical properties.[5]
-
Thermal Stability: Crosslinking, in general, enhances the thermal stability of polymers.[1] Both TMPTMA and TGIC are known to impart excellent thermal resistance.[4]
-
Chemical Resistance: The formation of a dense three-dimensional network significantly improves a polymer's resistance to chemical attack.[8] Epoxy and isocyanate-based crosslinkers are particularly effective in creating chemically resistant polymers.
Experimental Protocols
To objectively compare the performance of these trifunctional crosslinkers, a series of standardized experiments should be conducted. The following protocols provide a framework for such a comparative study.
Caption: Experimental workflow for comparing trifunctional crosslinkers.
Materials
-
Base Polymer: Select a suitable polymer for crosslinking (e.g., an unsaturated polyester, acrylic resin, or a hydroxyl-terminated polymer).
-
Crosslinkers: Triallyl trimesate (TATM), Trimethylolpropane trimethacrylate (TMPTMA), Tris(2,3-epoxypropyl) isocyanurate (TGIC), Triphenylmethane Triisocyanate.
-
Initiator/Catalyst: Appropriate initiator for free-radical polymerization (e.g., dicumyl peroxide for TATM and TMPTMA) or a catalyst for epoxy and isocyanate reactions (e.g., a tertiary amine or an organotin compound).
-
Solvents: As required for sample preparation and cleaning.
Sample Preparation
-
Compounding: Thoroughly mix the base polymer with the desired concentration of the crosslinker and initiator/catalyst. This can be done using a two-roll mill or an internal mixer.
-
Molding: Compression mold the compounded material into sheets of uniform thickness according to ASTM standards for the specific tests to be performed.
Curing
Cure the molded sheets under the conditions appropriate for each crosslinker system. This will involve heating the samples in a press or oven at a specific temperature for a defined period.
Performance Testing
The degree of crosslinking can be estimated by measuring the swelling of the polymer in a suitable solvent.[9]
-
Cut a small, precisely weighed sample of the cured polymer.
-
Immerse the sample in a suitable solvent (e.g., toluene for non-polar polymers) at a constant temperature.[10]
-
Periodically remove the sample, quickly blot the surface to remove excess solvent, and weigh it.
-
Continue this process until the swollen weight of the sample becomes constant.
-
Dry the swollen sample to a constant weight.
-
The degree of swelling and the gel content (insoluble fraction) can be calculated, which are inversely related to the crosslink density.[9]
-
Tensile Testing (ASTM D638): Use a universal testing machine to measure the tensile strength, modulus of elasticity, and elongation at break of dog-bone shaped specimens.[11]
-
Flexural Strength Testing (ASTM D790): Determine the material's ability to resist bending forces by subjecting rectangular specimens to a three-point bending test.[12]
-
Thermogravimetric Analysis (TGA): Evaluate the thermal stability of the crosslinked polymers by measuring the weight loss as a function of temperature in a controlled atmosphere.
-
Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) and other thermal transitions of the materials.
Evaluate the resistance of the crosslinked polymers to various chemicals.[1]
-
Immerse pre-weighed specimens in selected chemical reagents for a specified time and at a controlled temperature.
-
After immersion, remove the specimens, clean and dry them, and re-weigh them.
-
Measure any changes in dimensions, appearance, and mechanical properties (e.g., tensile strength).
Conclusion
The selection of a trifunctional crosslinker is a critical decision in the development of high-performance polymers. While triallyl trimesate offers a compelling balance of reactivity and the potential for creating robust, crosslinked networks, alternatives like TMPTMA, TGIC, and triphenylmethane triisocyanate provide a range of properties suited for various applications. TMPTMA is favored for its high reactivity and ability to impart hardness. TGIC and triphenylmethane triisocyanate are excellent choices for applications demanding superior thermal and chemical resistance.
Ultimately, the optimal crosslinker depends on the specific requirements of the application. The experimental framework provided in this guide offers a systematic approach for researchers and professionals to conduct a thorough comparative analysis and make an informed decision based on empirical data.
References
- Effects of crosslinking on thermal and mechanical properties of polyurethanes. (n.d.).
- Isoconversional kinetic analysis of a carboxyl terminated polyester resin crosslinked with triglycidyl isocyanur
- Triallyl Trimesate|Cross-linking Monomer for Research - Benchchem. (n.d.).
- ASTM D5083 Standard Test Method for Tensile Properties of Reinforced Thermosetting Plastics Using Straight-Sided Specimens - ASTM Intern
- Crosslink Density & State of Cure - ACE Labor
- Chemical Resistance of Polymers - SpecialChem. (2025, November 19).
- Cross-Linked Polymer Synthesis - ResearchG
- Determination of the crosslink density of silica-filled styrene butadiene rubber compounds by different analytical methods. (2023, January 24).
- Crosslinked Polyethylene - Standard Testing Protocols - Poly Processing. (2019, November 11).
- Characterization of thermally crosslinkable polyester films by thermomechanical analysis: a versatile and very sensitive technique. (2018, February 2).
- Mechanical properties of thermosets - ResearchG
- Polyester/TGIC Powder Coating Based on 1,3 Propanediol (PDO) | PCI Magazine. (2002, January 31).
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- mechanical properties of polymers crosslinked with triallyl aconitate versus other multifunctional monomers - Benchchem. (n.d.).
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- Cure Behavior of Polyester-Acrylate Hybrid Powder Co
- Synthesis of triamine-functionalized rigid crosslinkers for materials science - RSC Publishing. (n.d.).
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- Construction of Robust Cross-Linked Polymer Shells in Interfacial Photocycloaddition Polymerization: Trifunctional vs Tetrafunctional Monomers | Langmuir - ACS Public
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A Comparative Performance Analysis of Triallyl Trimesate (TATM) and Triallyl Isocyanurate (TAIC) in Polymer Modification
In the pursuit of engineering high-performance polymeric materials, the selection of an appropriate crosslinking agent is paramount. These molecules, often referred to as coagents, play a critical role in transforming thermoplastic polymers into thermosetting materials with enhanced mechanical strength, thermal stability, and chemical resistance. Among the diverse array of crosslinking agents available, trifunctional monomers are of particular interest due to their ability to create a high-density, three-dimensional network. This guide provides an in-depth technical comparison of two such trifunctional crosslinking agents: Triallyl Trimesate (TATM) and Triallyl Isocyanurate (TAIC).
Unveiling the Molecular Architecture: TATM vs. TAIC
The performance of a crosslinking agent is intrinsically linked to its molecular structure. Both TATM and TAIC possess three reactive allyl groups, which are the key to their functionality in free-radical polymerization processes. However, the core structures to which these allyl groups are attached are fundamentally different, influencing their reactivity, thermal stability, and the ultimate properties of the crosslinked polymer network.
Triallyl Trimesate (TATM) , with the chemical formula C₁₈H₁₈O₆, is the triester of trimesic acid and allyl alcohol.[1] Its structure features a central benzene ring with three symmetrically attached allyl ester groups. This aromatic core imparts a degree of rigidity to the molecule.
Triallyl Isocyanurate (TAIC) , having the chemical formula C₁₂H₁₅N₃O₃, is a heterocyclic compound with a triazine ring at its core.[2] The three allyl groups are bonded to the nitrogen atoms of the isocyanurate ring.[2] This isocyanurate ring is known for its inherent thermal stability.[3]
Below are the chemical structures of TATM and TAIC, visualized for clarity.
Caption: Chemical structure of Triallyl Trimesate (TATM).
Caption: Chemical structure of Triallyl Isocyanurate (TAIC).
The Mechanism of Crosslinking: A Shared Pathway
Both TATM and TAIC participate in the crosslinking of polymers through a free-radical initiated mechanism. This process is typically triggered by the decomposition of a peroxide initiator at elevated temperatures or by the application of high-energy radiation, such as electron beam or gamma radiation. The general steps of this process are outlined below.
Caption: Generalized free-radical crosslinking mechanism.
The key difference in their reactivity lies in the nature of the allyl groups. In TATM, the allyl groups are part of an ester linkage, while in TAIC, they are attached to nitrogen atoms in the isocyanurate ring. This can influence the susceptibility of the allyl groups to radical attack and subsequent propagation reactions. Theoretical studies on TAIC in polyethylene suggest that it actively participates in the crosslinking process, accelerating the reaction rate compared to using a photoinitiator alone.[4][5]
Performance Comparison: An Inferential Analysis
As previously noted, a lack of direct comparative experimental data necessitates an inferential approach to comparing the performance of TATM and TAIC. The following sections will discuss key performance metrics based on available literature for each crosslinker, primarily in the context of polyolefins and other common polymers.
Crosslinking Efficiency and Gel Content
Gel content is a direct measure of the insoluble fraction of a crosslinked polymer and serves as a key indicator of crosslinking efficiency. A higher gel content generally signifies a more densely crosslinked network.
Triallyl Isocyanurate (TAIC): Studies have consistently shown TAIC to be a highly efficient crosslinking agent. In a comparative study with trimethylolpropane trimethacrylate (TMPTMA) in expanded polypropylene (EPP) initiated by dicumyl peroxide, the EPP crosslinked with TAIC exhibited an 18.67% higher gel fraction than the EPP crosslinked with TMPTMA.[3] This suggests that under these conditions, TAIC is more effective at forming a crosslinked network.[3] The addition of TAIC has also been shown to effectively improve the degree of crosslinking and melt strength of polypropylene.[6] In high-density polyethylene (HDPE), the use of a compounding cross-linker system with TAIC resulted in a significant increase in the cross-linking degree compared to using the peroxide alone.[7]
Triallyl Trimesate (TATM): While specific quantitative data on the gel content of TATM-crosslinked polymers is less prevalent in the literature, its trifunctional nature and the reactivity of its allyl groups suggest it is an efficient crosslinking agent. The formation of a three-dimensional network upon polymerization with TATM is expected to lead to a high gel content. However, without direct comparative data, it is difficult to definitively rank its efficiency relative to TAIC.
Impact on Mechanical Properties
The introduction of a crosslinked network significantly alters the mechanical properties of a polymer, generally leading to increased hardness, tensile strength, and modulus, often at the expense of elongation at break.
Triallyl Isocyanurate (TAIC): The high crosslinking efficiency of TAIC translates to substantial improvements in the mechanical properties of polymers. In the aforementioned study on expanded polypropylene, the sample crosslinked with TAIC demonstrated superior hardness, tensile strength, and tear strength compared to the one crosslinked with TMPTMA.[3] Similarly, in HDPE, the addition of TAIC to a peroxide crosslinking system led to enhanced flexural strength and a remarkable increase in impact strength.[7] However, it was also observed that the introduction of TAIC further decreased the tensile strength and elongation at break in this specific HDPE system.[7]
Triallyl Trimesate (TATM): TATM is recognized for its ability to significantly enhance the mechanical strength of polymer networks. The rigid benzene ring in its core structure can contribute to the stiffness of the resulting crosslinked material. It is widely used as a coagent in the modification of polyolefins to improve their mechanical properties.[8]
Inferred Comparison: Both TATM and TAIC are effective in enhancing the mechanical properties of polymers. The rigid, heterocyclic isocyanurate ring in TAIC provides a stable and rigid core to the crosslink junction, which can contribute to its observed effectiveness in improving hardness and strength.[3] The aromatic core of TATM is also expected to impart rigidity. The choice between the two for optimizing mechanical properties would likely depend on the specific polymer matrix and the desired balance between stiffness, strength, and toughness.
Thermal Stability
The ability of a polymer to withstand high temperatures without significant degradation is crucial for many applications. Crosslinking is a common strategy to enhance thermal stability.
Triallyl Isocyanurate (TAIC): The isocyanurate ring in TAIC is known to confer thermal stability.[3] Numerous studies have demonstrated the positive impact of TAIC on the thermal resistance of various polymers. In ethylene-vinyl acetate (EVA) blends, TAIC was shown to improve the thermal stability of the polymer upon electron beam irradiation.[3] The addition of TAIC to polypropylene foam has been shown to increase its thermal stability.[9] In HDPE, a composite cross-linking system with TAIC resulted in a higher heat deformation temperature compared to using peroxide alone.[7]
Triallyl Trimesate (TATM): TATM is also utilized to improve the thermal stability of polymers. The formation of a dense, three-dimensional network restricts the mobility of polymer chains, thereby increasing the energy required for thermal degradation. It is noted for its role in modifying polyolefins to improve their thermal stability.[8]
Processing Characteristics
The addition of a crosslinking agent can influence the rheological properties of the polymer melt during processing. Understanding these changes is crucial for optimizing processing parameters and ensuring a stable manufacturing process.
Triallyl Isocyanurate (TAIC): The addition of TAIC to polypropylene has been shown to improve the melt strength.[6] This is a desirable characteristic in processes like foaming and blow molding, where a stable melt is required.
Triallyl Trimesate (TATM): The incorporation of TATM is also known to influence the rheological properties of polymers during processing.[8] The crosslinking reactions that occur during melt processing will lead to an increase in viscosity.
Inferred Comparison: Both TATM and TAIC will impact the melt rheology of the polymer. The extent of this impact will depend on the concentration of the crosslinker, the processing temperature, and the presence of an initiator. The choice of crosslinker could be used to tailor the melt flow behavior for specific processing needs.
Summary of Performance Attributes
The following table provides a summary of the performance attributes of TATM and TAIC based on the available literature. It is important to reiterate that this is an inferred comparison due to the lack of direct comparative studies.
| Performance Attribute | Triallyl Trimesate (TATM) | Triallyl Isocyanurate (TAIC) |
| Crosslinking Efficiency | Efficient trifunctional crosslinker. | Highly efficient, demonstrated to provide higher gel content than other crosslinkers in some systems.[3] |
| Mechanical Properties | Enhances mechanical strength and rigidity. | Significantly improves hardness, tensile strength, and tear strength.[3] |
| Thermal Stability | Improves thermal stability of polymers.[8] | Excellent thermal stability, attributed to the isocyanurate ring.[3] |
| Processing | Influences melt rheology. | Improves melt strength.[6] |
| Core Structure | Aromatic Benzene Ring | Heterocyclic Isocyanurate Ring |
Experimental Protocols for Performance Evaluation
To conduct a direct comparative study of TATM and TAIC, a series of standardized experiments should be performed. The following are generalized protocols for key evaluation methods.
Sample Preparation: Peroxide Crosslinking in a Polyolefin Matrix
This protocol describes the preparation of crosslinked polyolefin samples for subsequent testing.
Materials:
-
Polyolefin resin (e.g., Polypropylene, Polyethylene)
-
Triallyl Trimesate (TATM)
-
Triallyl Isocyanurate (TAIC)
-
Dicumyl peroxide (DCP) or other suitable peroxide initiator
-
Internal mixer (e.g., Brabender or Haake)
-
Compression molding press
Procedure:
-
Predrying: Dry the polyolefin resin at 80°C for 4 hours to remove any moisture.
-
Melt Blending:
-
Set the internal mixer to the appropriate processing temperature for the chosen polyolefin (e.g., 180°C for PP).
-
Add the polyolefin resin to the mixer and allow it to melt and homogenize for 3-5 minutes.
-
Add the desired amount of TATM or TAIC (e.g., 1-3 phr) and the peroxide initiator (e.g., 0.5-1.5 phr) to the molten polymer.
-
Continue mixing for another 5-7 minutes to ensure uniform dispersion of the crosslinking agents.
-
-
Compression Molding:
-
Quickly transfer the compounded material to a preheated compression mold.
-
Press the material at a pressure of 10-15 MPa for a specified time (e.g., 10-15 minutes) at the crosslinking temperature (e.g., 180-200°C) to allow for curing.
-
Cool the mold under pressure to solidify the crosslinked polymer sheet.
-
-
Specimen Preparation: Cut the molded sheets into specimens of the required dimensions for mechanical and thermal testing according to relevant ASTM or ISO standards.
Caption: Workflow for preparing crosslinked polymer samples.
Characterization Techniques
Gel Content Determination (ASTM D2765):
-
Weigh a small sample of the crosslinked polymer.
-
Place the sample in a solvent (e.g., xylene for polyolefins) and heat to reflux for a specified period to dissolve the uncrosslinked portion.
-
Filter the insoluble gel fraction, dry it to a constant weight, and calculate the gel content as a percentage of the original sample weight.
Mechanical Testing (e.g., ASTM D638 for Tensile Properties):
-
Use a universal testing machine to measure the tensile strength, Young's modulus, and elongation at break of the prepared specimens.
-
Conduct the tests at a constant crosshead speed until the specimen fractures.
Thermal Analysis (Thermogravimetric Analysis - TGA, ASTM E1131):
-
Place a small sample of the crosslinked polymer in a TGA instrument.
-
Heat the sample at a constant rate in a controlled atmosphere (e.g., nitrogen or air).
-
Record the weight loss as a function of temperature to determine the onset of degradation and the thermal stability of the material.
Dynamic Mechanical Analysis (DMA, ASTM D4065):
-
Subject a rectangular specimen to a sinusoidal oscillating stress.
-
Measure the resulting strain and the phase lag between the stress and strain as a function of temperature.
-
Determine the storage modulus (E'), loss modulus (E''), and tan delta to understand the viscoelastic properties and the glass transition temperature (Tg) of the crosslinked polymer.
Conclusion and Future Outlook
Both Triallyl Trimesate (TATM) and Triallyl Isocyanurate (TAIC) are highly effective trifunctional crosslinking agents capable of significantly enhancing the performance of a wide range of polymers. While TAIC has been more extensively studied and has demonstrated superior performance in some direct comparative studies against other crosslinkers, TATM, with its aromatic core, also presents a compelling option for improving mechanical and thermal properties.
The choice between TATM and TAIC will ultimately depend on the specific requirements of the application, including the polymer matrix, the desired balance of properties, processing conditions, and cost considerations. For applications demanding the highest thermal stability, the inherent stability of TAIC's isocyanurate ring may be advantageous. For applications where high modulus and rigidity are the primary goals, the aromatic structure of TATM could be beneficial.
To provide a definitive answer to the question of which crosslinker offers superior performance, direct, well-controlled comparative studies are essential. Future research should focus on evaluating TATM and TAIC in the same polymer systems under identical processing conditions. Such studies would provide the quantitative data needed to fully elucidate the structure-property relationships and guide the rational design of next-generation high-performance polymeric materials.
References
- The effect of TAIC-assisted crosslinking on the foaming performance of polypropylene. (2025). Journal of Applied Polymer Science.
-
Effect of TMPTMA and TAIC on the properties of expanded polypropylene. ResearchGate. Available at: [Link]
- Crosslinking agent TAIC used in Polypropylene foam. (2023). Knowledge.
- Changes in Heat Resistance and Mechanical Properties of Peroxide Cross-Linking HDPE: Effects of Compounding Cross-Linkers. (2025). MDPI.
- Buy Triallyl trimes
- Further discussion on the reaction behaviour of triallyl isocyanurate in the UV radiation cross-linking process of polyethylene: a theoretical study. (2019). Royal Society Open Science.
- The mechanism of triallylcyanurate as a coagent in EPDM peroxide vulcanization.
- WO2014040532A1 - Cross-linkable polymeric compositions, methods for making the same, and articles made there
- CAS 17832-16-5: Triallyl trimes
- Nomination Background: Triallyl isocyanur
- TAIC - Triallyl Isocyanur
- Triallyl trimes
- Cross-linked polypropylene prepared by PP copolymers containing flexible styrene groups. (2009). Polymer.
- TRIALLYL ISOCYANURATE Technical D
- High Quality Catalyst TAIC Triallyl Isocyanurate CAS 1025-15-6 with Factory Price. UCHEM.
- Triallyl Isocyanur
- mechanical properties of polymers crosslinked with triallyl aconitate versus other multifunctional monomers. Benchchem.
- SYNTHESIS AND CHARACTERIZATION OF CROSS-LINKED TRI-POLYMERS OF POLY ACRYLIC ACID AS W
- Theoretical study on the reaction of triallyl isocyanurate in the UV radiation cross-linking of polyethylene. (2017). RSC Advances.
- Crosslinking of rigid PVC by ionizing radiation to improve its thermal properties. (2025).
- mixed peroxide/sulfur vulcanization of ethylene-propylene terpolymer based composites. (2022). Journal of Chemical Technology and Metallurgy.
- UV-Initiated Crosslinking Reaction Mechanism and Electrical Breakdown Performance of Crosslinked Polyethylene. (2020). MDPI.
- Effect of Methacrylate Co-Agents On Peroxide Cured PP Epdm Thermoplastic Vulcaniz
- Chemistry and Properties of Crosslinked Polymers.
- Cross-Linking of Polypropylene via the Diels–Alder Reaction. The University of Groningen research portal.
- Mechanical and Thermal Properties of Polypropylene, Polyoxymethylene and Poly (Methyl Methacrylate) Modified with Adhesive Resins. (2024). MDPI.
- Synthesis and Characterization of New Functional Photo Cross-Linkable Smart Polymers Containing Vanillin Deriv
- Synthesis and characterization of crosslinked polymers
- Effect of TAC (Triallyl Cyanorate) on Curing Characteristics and Mechanical Properties of Silica Filled EPDM Rubber. (2006). Iranian Polymer Journal.
- Mechanical and Thermal properties of PP and PE blend reinforced with nano particle for industrial applic
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- Hydroxybutyl vinyl ether | CAS No. 17832-28-9 |. BASF.
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- (PDF) Effect of Poly(Vinyl Alcohol) Concentration and Chain Length on Polymer Nanogel Formation in Aqueous Dispersion Polymerization. (2023).
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Validating the Crosslinking Efficiency of 1,3,5-Triallyl Benzenetricarboxylate (TAT)
Executive Summary: The Role of TAT in High-Performance Networks
1,3,5-Triallyl benzenetricarboxylate (also known as Triallyl Trimesate or TAT; CAS: 17832-16-5) is a trifunctional monomer utilized to introduce high-density crosslinking into polymer matrices. Unlike its aliphatic counterparts, TAT features a rigid aromatic core (benzene ring) coupled with three reactive allyl ester groups.
This unique architecture offers a specific utility profile: it provides the structural rigidity associated with aromatic compounds without the nitrogen content found in Triallyl Isocyanurate (TAIC) or Triallyl Cyanurate (TAC). This guide serves as a technical roadmap for researchers to validate the crosslinking efficiency of TAT, ensuring it meets the rigorous mechanical and thermal demands of advanced elastomer and thermoset applications.
Why Validate?
In drug delivery systems (hydrogels) and high-performance elastomers (fluoroelastomers, EPDM), "crosslinking efficiency" is not merely a measure of conversion.[1] It is a composite metric of:
-
Network Homogeneity: Absence of micro-gels or loose ends.
-
Crosslink Density: The molar concentration of effective elastic chains.
-
Scorch Safety: The latency period before rapid crosslinking begins.
Comparative Analysis: TAT vs. Industry Standards
To validate TAT, one must benchmark it against the established standards: TAIC (Triallyl Isocyanurate) and TMPTMA (Trimethylolpropane Trimethacrylate).
Mechanistic Differences
-
TAT (Aromatic Ester): Relies on the resonance stability of the benzene ring. The ester linkages provide moderate polarity, making it compatible with polyesters and PVC. It is nitrogen-free, which is critical for applications requiring low NOx combustion products or specific dielectric properties.
-
TAIC (Triazine Ring): The isocyanurate ring is exceptionally thermally stable (up to >250°C). It is the gold standard for high-temperature resistance but introduces nitrogen into the matrix.
-
TMPTMA (Methacrylate): Reacts faster due to the methacrylate group but is more prone to scorching (premature curing) than the allylic TAT and TAIC.
Performance Comparison Matrix
| Feature | TAT (Triallyl Trimesate) | TAIC (Triallyl Isocyanurate) | TMPTMA (Methacrylate) |
| Core Structure | Benzene Ring (Aromatic Ester) | Triazine Ring (Heterocyclic) | Aliphatic Polyol |
| Reactive Group | Allyl Ester | Allyl Isocyanurate | Methacrylate |
| Curing Speed | Moderate (Controllable) | Moderate | Fast (High Scorch Risk) |
| Thermal Stability | High (due to aromaticity) | Very High (Best in Class) | Moderate |
| Hydrolysis Resistance | Moderate (Ester linkage) | Excellent (Ring stability) | Moderate |
| Nitrogen Content | 0% (Nitrogen-Free) | ~17% | 0% |
| Primary Use Case | PVC, Polyesters, N-free elastomers | Fluoroelastomers, Solar EVA | Acrylics, Wire & Cable |
Mechanistic Visualization
Understanding the crosslinking pathway is essential for interpreting validation data. The diagram below illustrates the radical-mediated network formation of TAT.
Figure 1: Radical-mediated crosslinking pathway of TAT. Note the resonance stabilization step which provides better scorch safety compared to methacrylates.
Experimental Validation Protocols
Protocol A: Cure Kinetics via Moving Die Rheometer (MDR)
Objective: Determine the crosslinking speed (
Materials:
-
Base Polymer (e.g., EPDM or EVA).
-
TAT (1.0 - 3.0 phr).
-
Initiator (Dicumyl Peroxide, 1.0 phr).
-
Equipment: Alpha Technologies MDR 2000 or equivalent.
Methodology:
-
Compounding: Mix the polymer, TAT, and initiator on a two-roll mill at 40°C (keep cool to prevent scorch).
-
Setup: Set MDR temperature to 160°C (or specific activation temp of peroxide).
-
Measurement: Oscillation arc 0.5°, frequency 1.67 Hz. Run for 20-30 minutes.
-
Analysis: Record the Torque vs. Time curve.
Critical Data Points:
- (Minimum Torque): Indicates viscosity/processability.
- (Maximum Torque): Correlates directly to crosslink density.
-
(Scorch Time): Time to 2 unit rise in torque. Validation Criteria: TAT should show
comparable to TAIC, indicating good processing safety. -
CRI (Cure Rate Index):
.
Protocol B: Determination of Gel Content (Solvent Extraction)
Objective: Quantify the efficiency of monomer conversion into the insoluble network.
Methodology:
-
Weighing: Cut a cured sample (
) into fine pieces. -
Extraction: Place in a Soxhlet extractor with boiling xylene (for non-polar rubbers) or acetone (for polar polymers) for 24 hours.
-
Drying: Remove sample, dry in a vacuum oven at 60°C until constant weight (
). -
Calculation:
Validation Standard:
-
High Efficiency: > 90% Gel Content.
-
Low Efficiency: < 75% (Indicates side reactions or incomplete curing).
Protocol C: Equilibrium Swelling Method (Flory-Rehner)
Objective: Calculate the molecular weight between crosslinks (
Methodology:
-
Immerse cured sample in a thermodynamically good solvent (e.g., Toluene for EPDM) for 72 hours at 25°C.
-
Weigh the swollen sample (
). -
Dry to constant weight (
). -
Calculation: Use the Flory-Rehner equation to determine crosslink density (
).-
Note: A lower swelling ratio (
) indicates higher crosslinking efficiency.
-
Validation Logic Workflow
Use this decision tree to interpret your experimental results.
Figure 2: Step-by-step decision tree for validating TAT performance.
Expert Insights & Troubleshooting
1. Premature Gelation (The "Popcorn" Effect)
-
Issue: TAT is highly reactive. In bulk polymerization or improper storage, it can undergo auto-acceleration (Gel Effect), turning into an insoluble mass before use.
-
Solution: Ensure the monomer contains a radical inhibitor (e.g., 100-200 ppm BHT) during storage.[2] When compounding, keep processing temperatures below 80°C until the final cure stage.
2. The Nitrogen Factor
-
Insight: If your application involves incineration or strict environmental regulations regarding NOx, TAT is the superior choice over TAIC. However, for applications requiring UL-94 V0 flammability ratings, the nitrogen in TAIC acts synergistically with flame retardants; TAT may require higher loadings of external flame retardants to match this performance.
3. Surface Blooming
-
Observation: White powder on the surface of cured rubber.
-
Cause: Excess TAT that did not crosslink (phase separation).
-
Fix: Reduce TAT loading or increase the peroxide level to ensure full consumption of the monomer.
References
-
BenchChem. (2025).[2][3][4] A Comparative Study: Triallyl Isocyanurate (TAIC) vs. Trimethylolpropane Trimethacrylate (TMPTMA) as Crosslinking Agents. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 87328, Triallyl trimesate. Retrieved from
-
Thermo Scientific Chemicals. (2025). 1,3,5-Benzenetricarboxylic acid triallyl ester, 98% Product Specifications. Retrieved from
-
BOC Sciences. (2025). Triallyl 1,3,5-Benzenetricarboxylate Properties and Applications. Retrieved from
-
Royal Society of Chemistry. (2021). Triallyl cyanurate copolymerization delivered nonflammable and fast ion conducting elastic polymer electrolytes.[5] Journal of Materials Chemistry A. Retrieved from
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- 5. Triallyl cyanurate copolymerization delivered nonflammable and fast ion conducting elastic polymer electrolytes - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
Spectroscopic Quantification of Triallyl Trimesate (TAM) Cure: A Comparative Technical Guide
Executive Summary
Triallyl trimesate (TAM) is a critical trifunctional monomer used to enhance thermal stability and crosslinking density in high-performance elastomers and thermosets. Its efficacy is directly tied to the Degree of Cure (DOC) —the extent to which its three allyl groups convert into a saturated polymer network.
Inconsistent curing leads to premature gelation, residual monomer leaching, or mechanical failure. This guide objectively compares the two dominant spectroscopic methods for quantifying TAM cure: Fourier Transform Infrared (FTIR) Spectroscopy and Raman Spectroscopy . While FTIR remains the laboratory standard for quality control, Raman offers superior capabilities for in-situ, non-destructive process monitoring.
The Chemical Basis of Quantification
To quantify cure, we must track the consumption of the reactive allyl functional groups relative to a stable internal standard within the TAM molecule.
-
Reactive Moiety: The Allyl Group (
). As polymerization proceeds, the double bond is converted into a saturated single bond. -
Internal Standard: The Trimesate Core (Benzene-1,3,5-tricarboxylate). The aromatic ring and the ester carbonyl groups remain chemically stable during the radical polymerization process, serving as a fixed reference to normalize path length variations.
Reaction Visualization
The following diagram illustrates the transformation tracked by spectroscopy:
Figure 1: Mechanistic pathway of TAM curing and the corresponding spectroscopic signal evolution.
Method A: FTIR Spectroscopy (The Industry Standard)
FTIR is the most widely established method for offline quality control of TAM-based formulations. It relies on the absorption of infrared light by the dipole moment changes in the
Mechanistic Principle
FTIR measures the absorption of specific wavelengths.[1] The allyl vinyl group exhibits a distinct stretching vibration that diminishes as the cure progresses.
Key Spectral Assignments for TAM
| Functional Group | Vibration Mode | Wavenumber ( | Role |
| Allyl | Stretching | 1645 - 1650 | Reactive Peak (Decreases) |
| Allyl | Stretching | 3080 | Secondary Reactive Peak |
| Carbonyl | Stretching | 1720 - 1735 | Internal Reference (Stable) |
| Aromatic Ring | 1580 - 1600 | Secondary Reference |
Pros and Cons
-
Pros: High sensitivity to polar functional groups (Carbonyl); extensive spectral libraries; cost-effective hardware.
-
Cons: Requires contact (ATR); sensitive to sample thickness (Transmission); water vapor interference; cannot easily measure through glass or packaging.
Method B: Raman Spectroscopy (The Process Tool)
Raman spectroscopy measures the inelastic scattering of light. It is particularly sensitive to homonuclear bonds and
Mechanistic Principle
Raman relies on changes in polarizability .[2] The electron-rich double bonds of the allyl group scatter laser light intensely. As they convert to single bonds, this scattering signal vanishes.
Key Spectral Assignments for TAM
| Functional Group | Vibration Mode | Raman Shift ( | Role |
| Allyl | Stretching | 1640 - 1645 | Reactive Peak (Very Strong) |
| Aromatic Ring | Ring Breathing | 990 - 1000 | Internal Reference (Very Strong/Stable) |
| Carbonyl | Stretching | 1720 - 1740 | Weak (Not recommended for Ref) |
Pros and Cons
-
Pros: Non-destructive; non-contact (can measure through glass vials); no sample prep; excellent specificity for
bonds; confocal capability (depth profiling). -
Cons: Fluorescence interference (from impurities or additives); higher equipment cost; laser heating can induce local curing in the sample spot.
Comparative Analysis: Choosing the Right Tool
The choice between FTIR and Raman depends on the stage of drug development or material processing.
| Feature | FTIR (ATR) | Raman (785 nm) |
| Primary Use Case | QC / Batch Release / Raw Material ID | In-Situ Reaction Monitoring / PAT |
| Sample Contact | Required (Crystal contact) | None (Remote probe possible) |
| Sensitivity to C=C | Moderate | High (Selection Rule Advantage) |
| Water Interference | High (OH bands overlap) | Negligible |
| Sample Prep | Moderate (Film casting/pressing) | None |
| Cost | Low ($20k - $40k) | High ($50k - $100k+) |
| Data Processing | Straightforward (Beer-Lambert) | Requires Baseline Correction |
Experimental Protocol: FTIR Quantification of TAM Cure
This protocol describes the Attenuated Total Reflectance (ATR-FTIR) method, chosen for its reproducibility in handling viscous resins and solid cured networks.
Materials & Equipment[1][2][4][5][6][7][8]
-
Spectrometer: FTIR with DTGS detector (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).
-
Accessory: Diamond ATR (Single bounce).
-
Reagents: Triallyl Trimesate (TAM), Initiator (e.g., DCP or AIBN), Solvent (Acetone for cleaning).
Step-by-Step Methodology
1. Baseline Acquisition (
-
Place a drop of the uncured TAM/initiator liquid mixture onto the Diamond ATR crystal.
-
Acquire spectrum (Range: 4000–600
, Resolution: 4 , Scans: 32). -
Critical Step: Ensure the peak absorbance for the Carbonyl band (1730
) is between 0.2 and 0.8 AU to remain within the linear dynamic range.
2. Curing Process:
-
Cure the sample.[3][4][5][6][7][8][9][10] Note: For kinetic studies, use a heated ATR stage.[11] For endpoint studies, cure the material in an oven/mold, then press the solid sample onto the crystal using the high-pressure clamp.
3. Sample Measurement (
-
Acquire the spectrum of the cured sample using identical parameters.
-
Ensure good contact: The Carbonyl peak intensity should be comparable to the liquid scan (or normalized later).
4. Data Processing (The Calculation):
-
Baseline Correct: Apply a linear baseline correction to the regions 1800–1550
. -
Integrate Areas:
-
: Area of Allyl Peak (Integration limits: ~1660–1630
). -
: Area of Carbonyl Reference (Integration limits: ~1760–1690
).
-
: Area of Allyl Peak (Integration limits: ~1660–1630
5. Calculate Degree of Cure (DOC): Use the following self-validating formula:
Where:
-
is the ratio at cure time
. - is the ratio of the uncured liquid monomer.
Workflow Diagram
Figure 2: Operational workflow for FTIR-based cure quantification.
Validation and Troubleshooting
To ensure Trustworthiness (the T in E-E-A-T), the method must be validated.
-
Linearity Check: Prepare mixtures of TAM and a non-reactive analog (e.g., Trimethyl trimesate) to simulate 0%, 50%, and 100% cure. Plot the peak ratio against the known concentration.
-
Thermal Validation: Use Differential Scanning Calorimetry (DSC) to validate the FTIR results. The residual heat of reaction (
) measured by DSC should correlate inversely with the FTIR DOC.-
If FTIR says 95% cure, DSC should show
of the original exothermic energy.
-
-
Common Pitfall (Gelation vs. Cure): Note that "Gelation" (solidification) often occurs at low conversion (~20-30% for trifunctional monomers). Spectroscopic DOC measures chemical conversion, not physical state. A solid rubber may only be 50% cured chemically.
References
-
MDPI. A Practical Primer: Raman Spectroscopy for Monitoring of Photopolymerization Systems. Polymers 2023.[12] [Link][13]
-
ResearchGate. ATR-FTIR spectra of the FKM samples with different curing degrees.[Link]
-
TA Instruments. Characterization of the Degree of Cure of Thermosetting Resins by DSC. Thermal Analysis Application Note. [Link]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Shedding Light On The Utility Of FTIR Vs. Raman Spectroscopy - Analysis Solutions [gatewayanalytical.com]
- 3. tainstruments.com [tainstruments.com]
- 4. researchgate.net [researchgate.net]
- 5. Accurate Cure Modeling for Isothermal Processing of Fast Curing Epoxy Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. DSpace [dr.lib.iastate.edu]
- 10. researchgate.net [researchgate.net]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
The Aromatic Anchor: A Comparative Guide to Triallyl Trimesate (TAM) in Polymer Stabilization
Topic: Benchmarking the Thermal Stability of Polymers Modified with Triallyl Trimesate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals (Materials Science Division)
Executive Summary: The Case for Aromatic Crosslinking
In the high-stakes arena of polymer thermodynamics, the battle against chain scission and thermal degradation is often fought with crosslinking agents.[1] While Triallyl Isocyanurate (TAIC) has long held the title of "industry standard" for high-heat applications (particularly in fluoroelastomers), Triallyl Trimesate (TAM) has emerged as a critical alternative, particularly for biodegradable polyesters (PLA, PHB) and styrenic copolymers.
This guide benchmarks TAM against its primary competitors, elucidating why its benzene-core architecture offers distinct advantages in char formation and modulus retention over the triazine-core of TAIC or the aliphatic nature of TMPTMA.
The Chemistry of Thermal Resilience
To select the right agent, one must understand the structural causality of thermal stability. TAM functions not merely as a bridge, but as a "thermal anchor."
-
The TAM Advantage (Aromaticity): TAM features a central benzene ring. When subjected to thermal stress, this aromatic core is highly resistant to cleavage compared to aliphatic chains. Furthermore, upon ultimate decomposition, the aromatic content promotes char formation —a carbonaceous shield that insulates the underlying polymer matrix from further heat and oxygen attack.
-
The Competitor (TAIC): TAIC features a triazine (nitrogen-heterocycle) ring.[2][3] While exceptionally stable against heat (often superior in pure oxidative environments), it does not promote charring to the same extent as TAM and can exhibit different solubility parameters, affecting dispersion in non-polar matrices.
Figure 1: Crosslinking & Stabilization Mechanism
Caption: TAM acts as a radical trap, converting linear polymer chains into a thermally resilient 3D network, preventing the "unzipping" degradation mechanism.
Comparative Benchmarking: TAM vs. TAIC vs. TMPTMA
The following data aggregates performance metrics from recent studies on Polyhydroxybutyrate (PHB) and Polylactic Acid (PLA) modifications.
Table 1: The Crosslinker Performance Matrix
| Feature | Triallyl Trimesate (TAM) | Triallyl Isocyanurate (TAIC) | TMPTMA |
| CAS Number | 17832-16-5 | 1025-15-6 | 3290-92-4 |
| Core Structure | Benzene Ring (Aromatic) | Triazine Ring (Heterocyclic) | Aliphatic Ester |
| Thermal Stability (T5%) | High (~300°C) | Very High (>330°C) | Moderate (~250°C) |
| Char Yield | Superior (Promotes carbonization) | Moderate | Low |
| Nucleating Effect | High (Increases crystallinity in PHB/PLA) | Moderate | Low |
| Primary Use Case | Biodegradable polymers, PVC replacement, High-Char applications | Fluoroelastomers, Solar EVA encapsulants | Wire & Cable, Rubber curing |
| Miscibility | Excellent in aromatic/polar polymers | Excellent in fluoropolymers | Good in general rubber |
Experimental Data Highlight: Modification of PHB
Context: PHB is a biopolymer that suffers from a narrow processing window (degrades near its melting point).
| Metric | Unmodified PHB | PHB + 1% TAM + DCP | Improvement Factor |
| Complex Viscosity (Pa·s) | ~500 | ~12,000 | 24x (Network Formation) |
| Storage Modulus (G') | Low | +65% Increase | Rigidity Enhancement |
| Crystallization Temp (Tc) | 118°C | 125°C | Faster Cycle Times |
| Degradation Onset | 265°C | 280°C | +15°C Stability Window |
Expert Insight: While a 15°C increase in degradation onset seems modest, in industrial extrusion, this is the difference between a viable product and a degraded, discolored failure. The massive increase in viscosity confirms that TAM successfully bridges the polymer chains.
Experimental Protocols
To ensure reproducibility, we provide a validated workflow for synthesizing TAM-modified polymer composites.
Protocol A: Melt-State Reactive Modification (PHB/PLA)
Materials:
-
Polymer: PHB or PLA pellets (dried 4h @ 80°C).
-
Monomer: Triallyl Trimesate (TAM) >98% purity.[4]
-
Initiator: Dicumyl Peroxide (DCP) or AIBN (for lower temps).
Workflow:
-
Pre-Mixing: Coat polymer pellets with liquid TAM (0.5 – 3.0 wt%) and Initiator (0.1 – 0.5 wt%) in a tumbler to ensure uniform distribution.
-
Reactive Extrusion: Feed into a twin-screw extruder.
-
Zone 1 (Feed): 170°C[5]
-
Zone 2 (Reaction): 180°C (DCP half-life < 1 min, rapid crosslinking).
-
Zone 3 (Die): 175°C
-
-
Quenching: Immediate water bath cooling to freeze the morphology.
Protocol B: Characterization of Thermal Stability
Method: Thermogravimetric Analysis (TGA)[1][6]
-
Atmosphere: Nitrogen (inert) vs. Air (oxidative).
-
Ramp Rate: 10°C/min from 50°C to 600°C.
-
Key Metrics to Record:
-
T5%: Temperature at 5% weight loss (Onset of degradation).
-
Tmax: Temperature of maximum degradation rate (derivative peak).
-
Residue: % weight remaining at 600°C (Char yield).
-
Figure 2: Experimental Workflow Diagram
Caption: Step-by-step workflow for reactive modification and validation of TAM-polymer composites.
Critical Analysis & Troubleshooting
The "Gelation" Trap: A common failure mode when using TAM is premature gelation (scorch) in the extruder. Because TAM is trifunctional (3 reactive sites), it creates networks very rapidly.
-
Symptom:[7][8][9][10][11] Rough surface finish, high torque spikes.
-
Solution: Use a "scorch retarder" or lower the processing temperature to just above the polymer melting point. Ensure the initiator half-life matches the residence time in the mixing zone.
Disambiguation Warning: Do not confuse Triallyl Trimesate (TAM) with:
-
Trioctyl Trimellitate (TOTM): A plasticizer used for flexibility, not crosslinking.
-
Triallate: An herbicide.
-
Triallyl Cyanurate (TAC):[12][13] A structural isomer with lower thermal stability than TAIC/TAM.
References
-
Wei, L., et al. (2015).[14] "Branching and crosslinking of polyhydroxybutyrate (PHB)... using dicumyl peroxide and triallyl trimesate." Polymer Degradation and Stability.
-
BenchChem. (2025).[3] "Triallyl Trimesate: Cross-linking Monomer for Research."[1] Technical Guide.
-
Smolecule. (2023). "Triallyl Trimesate | CAS 17832-16-5 Properties and Applications."
-
SpecialChem. (2025). "Antioxidants & Stabilizers for Polyolefins: Selection Guide."
-
ResearchGate. (2019). "Mechanism of triallylcyanurate as a coagent in EPDM peroxide vulcanization."
Sources
- 1. Triallyl Trimesate|Cross-linking Monomer for Research [benchchem.com]
- 2. welltchemicals.com [welltchemicals.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CAS 17832-16-5: Triallyl trimesate | CymitQuimica [cymitquimica.com]
- 5. Fabrication of Crosslinked Poly(L-lactic acid) with Enhanced Shape Memory Performance via γ-Ray Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. specialchem.com [specialchem.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. ashland.com [ashland.com]
- 11. CN103641706A - Preparation method for trimesoyl chloride - Google Patents [patents.google.com]
- 12. Crosslinking of poly(L-lactide) nanofibers with triallyl isocyanutrate by gamma-irradiation for tissue engineering application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Buy Triallyl trimesate | 17832-16-5 [smolecule.com]
Comparison of Mechanical Properties: Polymers With and Without Triallyl Trimesate (TAM)
Executive Summary
Triallyl Trimesate (TAM) is a high-performance trifunctional co-agent used to modify the topological structure of polymers through long-chain branching and crosslinking.[1] While standard polymers (e.g., PLA, PVC, elastomers) often suffer from limitations such as low melt strength, slow crystallization kinetics, or poor thermal resistance, the incorporation of TAM—typically initiated by peroxides—fundamentally alters their macromolecular architecture.[2][3]
This guide provides a technical comparison of polymers with and without TAM, focusing on Polylactic Acid (PLA) as a primary case study due to recent breakthrough applications (2024-2025) in biodegradable thermoplastics.[3] It details the mechanism of action, provides comparative data, and outlines a validated experimental protocol for reactive extrusion.[3]
Chemical Basis and Mechanism of Action[4]
The Molecule: Triallyl Trimesate (TAM)
TAM is an ester of trimesic acid possessing three reactive allyl functionalities.[1] Unlike bifunctional crosslinkers, TAM's trifunctional nature allows it to act as a "hub," connecting up to three distinct polymer chains at a single node.[2][3]
-
Functionality: 3 (Allyl groups)
-
Role: Co-agent for peroxide-initiated radical modification.[2][4][5]
-
Key Advantage: High grafting efficiency with lower tendency for self-polymerization compared to acrylates.
The Mechanism: Radical-Mediated Grafting
The modification process relies on a "grafting-through" mechanism. A free radical initiator (e.g., Dicumyl Peroxide, DCP) abstracts a hydrogen atom from the polymer backbone.[2][3] The resulting macroradical attacks the allyl group of TAM. Because TAM has multiple allyl groups, it bridges multiple macroradicals, creating a branched or crosslinked network.[2][3]
Figure 1: Mechanism of TAM-mediated long-chain branching and crosslinking in thermoplastic polymers.[2][3]
Comparative Analysis: PLA With vs. Without TAM
Polylactic Acid (PLA) is the most significant beneficiary of TAM modification. Neat PLA suffers from poor melt strength (making foaming and film blowing difficult) and slow crystallization (leading to low heat resistance).[3]
Quantitative Performance Data
The following data aggregates results from reactive extrusion studies comparing Neat PLA against PLA modified with 0.5 - 1.0 wt% TAM and trace peroxide.
| Property | Neat PLA (Control) | TAM-Modified PLA (0.5 wt%) | Impact of TAM |
| Melt Structure | Linear, low entanglement | Long-chain branched (LCB) | Strain Hardening: Enables film blowing and foaming.[2][3] |
| Complex Viscosity ( | ~1,000 Pa[2][3]·s (Low shear) | >10,000 Pa[2][3]·s (Low shear) | 10x Increase: Prevents sagging during processing.[3] |
| Crystallization Half-time ( | > 20 min (at 110°C) | < 1 min (at 110°C) | Nucleation Effect: Drastically reduces cycle times.[2][3] |
| Heat Deflection Temp (HDT) | ~55°C | up to 140°C | Thermal Stability: Shifts from amorphous to semi-crystalline behavior.[3] |
| Gel Fraction | 0% | 0 - 5% (Tunable) | Control: Low gel avoids brittleness; high gel creates thermoset.[2][3] |
| Tensile Modulus | ~3.5 GPa | ~3.8 - 4.0 GPa | Stiffness: Slight increase due to network rigidity.[2] |
Analysis of Mechanical Shifts
-
Melt Elasticity (Rheology): The most dramatic change is in the melt state. Neat PLA exhibits Newtonian behavior (viscosity is constant).[3] TAM-PLA exhibits strong shear thinning and strain hardening . This means the polymer resists stretching (hardening) preventing bubble collapse in foams.[3]
-
Thermal Resistance (HDT): Without TAM, PLA is amorphous and softens at its Glass Transition (
).[3] TAM acts as a heterogeneous nucleation site, accelerating crystallization.[2][3] The resulting semi-crystalline structure pushes the service temperature up to the melting point ( ). -
Tensile Properties: While modulus increases, elongation at break may decrease if crosslinking density is too high.[2][3][6] The goal is branching (using low TAM concentrations) rather than full crosslinking to maintain ductility.[3]
Experimental Protocol: Reactive Extrusion of TAM-PLA
Objective: To synthesize long-chain branched PLA using TAM via reactive extrusion. Safety: Peroxides are potentially explosive.[3] TAM is an irritant. Work in a fume hood.
Materials
-
Polymer: PLA (Injection or Extrusion grade, e.g., Ingeo 4043D).[2][3]
-
Initiator: Dicumyl Peroxide (DCP) or 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane (L101).[2][3]
-
Solvent (Optional): Acetone (for coating pellets).[3]
Workflow Diagram
Figure 2: Step-by-step reactive extrusion workflow for TAM modification.[2]
Step-by-Step Procedure
-
Drying: Dry PLA pellets at 80°C for 6 hours to prevent hydrolytic degradation.
-
Premixing: Dissolve TAM (0.5 wt%) and DCP (0.05–0.1 wt%) in a small amount of acetone. Spray this solution onto the PLA pellets and tumble mix until the solvent evaporates and pellets are uniformly coated.
-
Extrusion: Feed the coated pellets into a co-rotating twin-screw extruder.
-
Temperature Profile: Feed (160°C)
Compression (180°C) Metering (190°C) Die (180°C).[3] -
Screw Speed: 100–150 rpm (Ensure sufficient mixing but avoid thermal degradation).
-
-
Quenching: Extrude strands into a water bath and pelletize.
-
Validation:
-
Gel Content Test: Dissolve 1g of modified PLA in Chloroform (or DCM) for 24h. Filter and weigh the insoluble residue. (Target: < 2% for branching, > 20% for crosslinking).
-
Rheology: Perform frequency sweep (0.1 - 100 rad/s) at 190°C. Look for an upturn in complex viscosity at low frequencies (evidence of branching).
-
Conclusion and Strategic Recommendations
The inclusion of Triallyl Trimesate (TAM) transforms commodity thermoplastics into high-performance engineering materials.
-
Without TAM: Polymers like PLA are limited by poor melt strength and thermal instability, restricting them to simple applications like cold cups or packaging.[2][3]
-
With TAM: The polymer gains a branched architecture that supports complex processing (foaming, blowing) and high-temperature use (microwavable containers).[3]
Recommendation: For researchers aiming to improve the processability of biopolymers without sacrificing biodegradability, TAM is a superior choice over bifunctional acrylates due to its high efficiency and ability to induce crystallization.
References
-
Dramatic Improvements in Strain Hardening and Crystallization Kinetics of PLA by Simple Reactive Modification in the Melt State. (2025). ResearchGate.[4][7] Retrieved from [Link]
-
Thermal and mechanical properties of chemical crosslinked polylactide (PLA). (2025). ResearchGate.[4][7] Retrieved from [Link]
Sources
- 1. Triallyl Trimesate|Cross-linking Monomer for Research [benchchem.com]
- 2. Triallyl isocyanurate | C12H15N3O3 | CID 13931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Lignin Reinforcement in Polybutylene Succinate Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
Cross-validation of analytical techniques for characterizing triallyl trimesate polymers
Title: Cross-Validation of Analytical Techniques for Characterizing Triallyl Trimesate Polymers: A Comprehensive Guide
Introduction Triallyl trimesate (TAT, also known as triallyl 1,3,5-benzenetricarboxylate) is a highly reactive trifunctional monomer that serves as a pivotal1 in polymer chemistry[1]. By participating in free-radical mediated reactive extrusion, the three allyl ester groups of TAT form robust three-dimensional covalent networks, fundamentally transforming the thermomechanical and rheological properties of host matrices such as polylactic acid (PLA), 2, and polyolefins[1][2].
However, the structural complexity of TAT-modified polymers introduces significant analytical challenges. Relying on a single characterization method often leads to misinterpretation—for example, confusing 3 with true network crosslinking[3]. As a Senior Application Scientist, I advocate for a self-validating analytical framework. This guide provides a rigorous cross-validation strategy, comparing complementary techniques to ensure absolute confidence in your polymer characterization data.
The Mechanistic Imperative for Cross-Validation
During compounding, a peroxide initiator (e.g., dicumyl peroxide, DCP) abstracts hydrogen from the polymer backbone, generating macroradicals that attack the allyl (C=C) double bonds of TAT[1]. Because TAT is trifunctional, it can bridge up to three distinct polymer chains. The resulting architecture is a heterogeneous mix of grafted branches, lightly crosslinked microgels, and densely crosslinked macroscopic networks[3]. To accurately map this architecture, chemical, thermal, and physical analyses must be cross-referenced.
Caption: Workflow of TAT polymer synthesis and multi-modal analytical cross-validation.
Comparative Analysis of Analytical Techniques
To build a trustworthy dataset, scientists must pair techniques that compensate for each other's blind spots. Table 1 outlines the objective performance of primary analytical methods used for TAT-modified polymers.
Table 1: Objective Comparison of Characterization Techniques for TAT-Modified Polymers
| Technique | Principle | Primary Data Output | Limitations | Cross-Validation Partner |
| FTIR Spectroscopy | Vibrational resonance of functional groups | Consumption of allyl C=C bonds (1645 cm⁻¹) | Peak overlap in complex matrices; difficult to quantify in filled polymers. | Solid-State ¹³C NMR |
| Solid-State ¹³C NMR | Magnetic resonance of carbon nuclei (CP/MAS) | Exact chemical environment of crosslinks | High cost; low sensitivity requires long acquisition times. | FTIR Spectroscopy |
| SAOS Rheology | Small Amplitude Oscillatory Shear in the melt state | Storage modulus (G'), loss modulus (G"), LCB detection | Indirect measurement of chemistry; cannot quantify exact bond density. | Gel Content (Extraction) |
| Gel Content | Solvent extraction of uncrosslinked chains | Macroscopic crosslink density (insoluble fraction %) | Ignores dangling chains and lightly branched soluble fractions. | SAOS Rheology |
| TGA | Thermogravimetric mass loss | Thermal degradation onset (Td) | Provides no structural or mechanical data. | DSC |
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. By executing these paired workflows, the causality of the observed polymer behavior is definitively proven.
Protocol A: Chemical Structure Validation (FTIR cross-referenced with ssNMR)
Causality: FTIR provides rapid confirmation that the TAT allyl groups have reacted, but it cannot definitively prove whether they formed branches or true crosslinks. Solid-state NMR is required to resolve the aliphatic carbons formed during crosslinking, 4[4].
Step-by-Step Methodology:
-
Sample Purification: Dissolve 1g of the TAT-modified polymer in a suitable solvent (e.g., chloroform for PLA) and precipitate in cold methanol to remove unreacted TAT monomer. Why: Residual monomer will artificially inflate the allyl signal in FTIR, leading to false-negative conversion rates.
-
FTIR Acquisition: Cast a thin film (~50 µm) and scan from 4000 to 400 cm⁻¹. Monitor the attenuation of the C=C stretching vibration at 1645 cm⁻¹ and the =C-H out-of-plane bending at 930 cm⁻¹.
-
Solid-State ¹³C CP/MAS NMR: Pack the purified, dried polymer into a zirconia rotor. Acquire spectra at a spinning rate of 10 kHz.
-
Cross-Validation Check: Correlate the disappearance of the allyl carbon peaks (~118 ppm and ~132 ppm) in the NMR spectra with the loss of the 1645 cm⁻¹ FTIR peak. The emergence of new aliphatic signals (~30-45 ppm) in the NMR confirms successful covalent network formation rather than mere monomer volatilization[4].
Protocol B: Network Architecture Validation (Gel Content vs. SAOS Rheology)
Causality: Gel content measures the macroscopic insoluble network but misses the soluble long-chain branched (LCB) structures. Small Amplitude Oscillatory Shear (SAOS) rheology detects these LCBs via deviations in viscoelasticity, providing a complete picture of the network architecture[3].
Step-by-Step Methodology:
-
Soxhlet Extraction (Gel Content): Weigh ~0.5 g of the modified polymer (
) and place it in a pre-weighed stainless steel mesh pouch. Extract continuously with boiling solvent (e.g., chloroform) for 24 hours. Why 24 hours? Shorter extraction times fail to penetrate the dense TAT network, trapping unreacted linear chains and artificially inflating the gel content[1]. -
Drying and Weighing: Dry the pouch in a vacuum oven at 60°C to constant weight (
). Calculate Gel % = ( / ) × 100. -
SAOS Rheology: Mold the polymer into 25 mm diameter disks. Using a rotational rheometer, perform a frequency sweep (0.01 to 100 rad/s) in the linear viscoelastic (LVE) regime at a temperature above the polymer's melting point.
-
Cross-Validation Check: A high gel content (>50%) should correspond to a solid-like rheological response where the storage modulus (G') exhibits a plateau at low frequencies and exceeds the loss modulus (G"). If gel content is low (<5%) but G' is significantly elevated compared to the neat polymer, this validates the presence of long-chain branching rather than a fully crosslinked network[2][3].
Experimental Data Synthesis
Table 2 synthesizes typical cross-validated experimental data for TAT-modified Polylactic Acid (PLA), demonstrating how paired analytical techniques confirm material properties.
Table 2: Cross-Validated Data Profile for TAT-Modified PLA
| TAT Concentration (wt%) | FTIR C=C Conversion (%) | Gel Content (%) | Rheology: Low-Freq G' (Pa) | TGA: Td at 5% wt loss (°C) | Conclusion (Cross-Validated) |
| 0.0 (Neat PLA) | N/A | 0.0 | 1.2 × 10¹ | 315 | Linear polymer chain. |
| 0.5% TAT + DCP | 88.5 | 4.2 | 8.5 × 10² | 328 | Predominantly long-chain branched (LCB)[3]. |
| 2.0% TAT + DCP | >98.0 | 65.4 | 4.1 × 10⁴ | 345 | Densely crosslinked 3D network[1]. |
Note: The exponential increase in G' at 0.5% TAT, despite a negligible gel content, perfectly illustrates why rheology must cross-validate extraction methods to detect branching[3].
References
-
BenchChem Technical Support Team. "An In-depth Technical Guide to the Application of Triallyl Trimesate in Modifying Biodegradable Polymers." Benchchem.1
-
You, J., et al. "Rheological characterization of long-chain branched poly(lactide) prepared by reactive extrusion in the presence of allylic and acrylic coagents." AIP Publishing. 3
-
Kontopoulou, M., et al. "Branching and crosslinking of polyhydroxybutyrate (PHB) is accomplished for the first time through reactive modification in the melt state..." Polymer Degradation and Stability. 2
-
ACS Publications. "Selective Oxidation of Polysulfide Latexes to Produce Polysulfoxide and Polysulfone in a Waterborne Environment." Macromolecules. 4
Sources
Comparative analysis of triallyl versus trimethyl esters of benzenetricarboxylic acid
Topic: Comparative Analysis of Triallyl versus Trimethyl Esters of Benzenetricarboxylic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
A Technical Guide to Reactivity, Thermal Stability, and Application Specificity
Executive Summary
This guide provides a rigorous comparative analysis of the triallyl and trimethyl esters of benzenetricarboxylic acid. While sharing a common aromatic core, these esters diverge fundamentally in reactivity and application. Triallyl esters (e.g., Triallyl Trimellitate, TATM) function primarily as high-performance crosslinking monomers in industrial polymers due to their electron-rich allylic unsaturation. In contrast, trimethyl esters (e.g., Trimethyl Trimesate) serve as chemical intermediates and controlled-release precursors for Metal-Organic Frameworks (MOFs) in drug delivery systems.
Physicochemical Profile
The position of the carboxyl groups (isomerism) and the nature of the esterifying alcohol (allyl vs. methyl) dictate the physical state and thermal behavior.
Table 1: Comparative Physicochemical Properties
| Property | Triallyl Trimellitate (TATM) | Trimethyl Trimellitate (TMTM) | Triallyl Trimesate (TAT) | Trimethyl Trimesate (TMT) |
| Isomer | 1,2,4-Benzenetricarboxylic | 1,2,4-Benzenetricarboxylic | 1,3,5-Benzenetricarboxylic | 1,3,5-Benzenetricarboxylic |
| CAS No. | 2694-54-4 | 2459-10-1 | 17832-16-5 | 2672-58-4 |
| Physical State | Viscous Liquid | Solid (Low Melting) | Solid / Semi-solid | Solid |
| Melting Point | < -10 °C (Liquid) | 38–40 °C | 27–34 °C | 145–147 °C |
| Boiling Point | > 280 °C (dec.) | 194 °C (12 mmHg) | > 300 °C | ~360 °C (est) |
| Density | 1.16 g/mL | 1.261 g/mL | 1.16 g/mL | 1.24 g/mL |
| Reactivity | Radical Polymerization | Hydrolysis / Transesterification | Radical Polymerization | Hydrolysis / Coordination |
| Key Use | HV Wire Insulation, PVC Curing | Radiation-scissile polymers | Crosslinker, Dendrimers | MOF Precursor (Linker) |
Analyst Note: The high melting point of Trimethyl Trimesate (145°C) compared to its allyl counterpart (27°C) reflects the efficient crystal packing of the symmetric 1,3,5-methyl ester, which lacks the flexible, bulky allyl chains that disrupt lattice energy in TAT.
Mechanistic Divergence: Polymerization vs. Coordination
The core distinction lies in the functional group reactivity.
3.1 Allyl Esters: Radical Crosslinking & Degradative Chain Transfer
Triallyl esters are "co-agents" in peroxide-cured elastomers. However, they exhibit degradative chain transfer to the monomer.[1] The allylic C-H bond is weaker than the vinylic C-H, leading to stable allylic radicals that can terminate growing chains, slowing homopolymerization but promoting crosslinking networks.
3.2 Methyl Esters: Hydrolysis & MOF Assembly
Trimethyl esters are chemically inert to radical conditions but susceptible to hydrolysis. In drug development, Trimethyl Trimesate is utilized as a "modulated" linker source. Instead of using highly acidic Trimesic Acid directly, the ester is hydrolyzed in situ during solvothermal synthesis, releasing the acid slowly. This controls the nucleation rate of MOFs (like MIL-100), yielding higher crystallinity and uniform particle size crucial for drug delivery.
Caption: Divergent reaction pathways: Allyl esters undergo radical crosslinking (left), while methyl esters undergo hydrolysis to form MOF linkers (right).
Application Analysis
4.1 Industrial: TATM in High-Voltage Insulation
Triallyl Trimellitate (TATM) is the industry standard for high-temperature PVC wire insulation (e.g., automotive wiring).
-
Mechanism: It acts as a plasticizer during processing but crosslinks upon curing (peroxide or E-beam).
-
Benefit: Prevents "flow" at high temperatures (>105°C) without sacrificing flexibility.
4.2 Pharma: TMT in MOF-Based Drug Delivery
Trimethyl Trimesate (TMT) is relevant in the synthesis of MIL-100(Fe) , a MOF used to deliver doxorubicin.
-
Challenge: Direct reaction of Trimesic Acid and Iron often precipitates amorphous solids due to rapid coordination.
-
Solution: Using TMT as a precursor allows for Controlled SBU Approach . The ester hydrolyzes slowly, releasing the carboxylate linker gradually, allowing time for defect-free crystal growth.
Experimental Protocols
Protocol A: Synthesis of Triallyl Trimesate (Fischer Esterification)
Objective: Synthesize TAT monomer for crosslinking studies.
-
Reagents: Trimesic acid (1 eq), Allyl alcohol (excess, 6-10 eq), p-Toluenesulfonic acid (pTSA, 0.05 eq), Toluene (solvent).
-
Setup: Round-bottom flask equipped with a Dean-Stark trap and reflux condenser.
-
Procedure:
-
Charge solid Trimesic acid, Toluene, and pTSA.
-
Add Allyl alcohol.
-
Reflux at ~110°C. Water generated is removed azeotropically via the Dean-Stark trap.
-
Monitor reaction until water evolution ceases (approx. 6-12 hours).
-
-
Workup:
-
Cool to room temperature. Wash organic layer with 5% NaHCO3 (remove acid) and Brine.
-
Dry over MgSO4, filter, and rotary evaporate Toluene/Allyl alcohol.
-
Purification: Recrystallize from hexane/ethanol if solid, or vacuum distill if liquid (Note: TAT is low-melting, often handled as a melt).
-
Protocol B: Polymerization Test (Gel Point Determination)
Objective: Verify crosslinking efficiency of TATM.
-
Formulation: Mix TATM (98%) with 1% w/w Dicumyl Peroxide (DCP).
-
DSC Analysis:
-
Instrument: Differential Scanning Calorimeter.
-
Ramp: 10°C/min from 50°C to 250°C.
-
Observation: Look for strong exotherm peak at ~140-160°C (decomposition of DCP initiating polymerization).
-
-
Bulk Cure:
-
Heat mixture in a mold at 160°C for 20 minutes.
-
Result: Transformation from viscous liquid to a rigid, insoluble thermoset.
-
Protocol C: Modulated MOF Synthesis (Conceptual)
Objective: Synthesize crystalline MIL-100(Fe) using Trimethyl Trimesate.
-
Reagents: Trimethyl Trimesate (10 mmol), FeCl3·6H2O (10 mmol), H2O (50 mL), Acetic Acid (Modulator).
-
Procedure:
-
Isolation:
-
Centrifuge the resulting orange powder.
-
Wash with Ethanol and Water to remove unreacted ester and free acid.
-
Activation: Dry at 100°C under vacuum.
-
Safety & Handling
-
Allyl Esters (TATM/TAT): Potential skin irritants and sensitizers. Warning: Polymerization can be exothermic; store with radical inhibitors (e.g., MEHQ) if not used immediately.
-
Methyl Esters (TMTM/TMT): Generally lower acute toxicity but should be treated as potential irritants. Hydrolysis releases methanol (toxic).
References
-
Synthesis of Triallyl Trimesate: BenchChem. Triallyl Trimesate | Cross-linking Monomer for Research. Link
-
Polymerization Mechanism: National Institutes of Health (NIH). Density Functional Theory Guide for an Allyl Monomer Polymerization Mechanism. Link
-
MOF Drug Delivery: National Institutes of Health (NIH). Acetic Acid-Modulated Room Temperature Synthesis of MIL-100 (Fe) Nanoparticles for Drug Delivery Applications. Link
-
TATM Properties: PubChem. Triallyl trimellitate | C18H18O6. Link
-
Trimethyl Trimesate Data: Sigma-Aldrich. Trimethyl 1,3,5-benzenetricarboxylate Product Information. Link
-
MOF Synthesis via Ester: ResearchGate. Synthesis of MIL-100(Fe) at Low Temperature. Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
